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3-Aza-bicyclo[4.1.0]heptane hydrochloride Documentation Hub

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  • Product: 3-Aza-bicyclo[4.1.0]heptane hydrochloride
  • CAS: 1414958-74-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Aza-bicyclo[4.1.0]heptane Hydrochloride

Executive Summary 3-Aza-bicyclo[4.1.0]heptane hydrochloride (CAS: 1414958-74-9) is a bicyclic amine scaffold that serves as a conformationally restricted bioisostere of piperidine. By fusing a cyclopropane ring to a pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aza-bicyclo[4.1.0]heptane hydrochloride (CAS: 1414958-74-9) is a bicyclic amine scaffold that serves as a conformationally restricted bioisostere of piperidine. By fusing a cyclopropane ring to a piperidine core, this structure introduces specific geometric constraints that reduce the entropic penalty of binding to biological targets. It has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of triple reuptake inhibitors (SNDRIs) and modulators of G-protein coupled receptors (GPCRs). This guide details its physicochemical profile, synthetic accessibility via Simmons-Smith cyclopropanation, and strategic application in drug design.

Structural & Physicochemical Profile

Chemical Identity
  • IUPAC Name: 3-Azabicyclo[4.1.0]heptane hydrochloride[1]

  • Common Name: 3-Azanorcarane hydrochloride

  • CAS Number: 1414958-74-9 (HCl salt)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 133.62 g/mol

Stereochemical Configuration

The 3-azabicyclo[4.1.0]heptane system exists predominantly as a cis-fused bicycle.

  • Ring Strain: The trans-fused isomer is highly strained and thermodynamically unstable due to the geometric requirements of the cyclopropane ring fusion. Consequently, the "boat-like" cis-conformation is the relevant species for medicinal chemistry.

  • Conformational Locking: The cyclopropane ring locks the piperidine ring into a specific conformation, preventing the chair-chair interconversion typical of unsubstituted piperidines. This rigidification is critical for improving binding affinity and selectivity.

Key Properties Table
PropertyValue/DescriptionRelevance
Physical State White to off-white crystalline solidStable salt form for handling/dosing.
Solubility High in

, MeOH; Low in

, Hexane
Standard amine salt behavior; suitable for aqueous formulations.
pKa (est.) ~9.0 - 9.5 (Conjugate Acid)Typical secondary amine; exists as cation at physiological pH.
LogP ~0.5 (Free base)Lower lipophilicity than piperidine due to polarity/compactness.
H-Bond Donors 1 (Amine NH)Critical for active site interactions (e.g., Asp residues).

Synthetic Pathways[2][3][4][5]

The most robust industrial route to the 3-azabicyclo[4.1.0]heptane core involves the cyclopropanation of a protected 1,2,3,6-tetrahydropyridine. The Simmons-Smith reaction (Furukawa modification) is the gold standard for this transformation due to its stereospecificity and safety profile compared to diazomethane methods.

Synthesis Workflow (Graphviz)

SynthesisRoute cluster_legend Reaction Class Start 1,2,3,6-Tetrahydropyridine Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-1,2,3,6- tetrahydropyridine Step1->Inter1 Yield: >95% Step2 Cyclopropanation (Et2Zn, CH2I2) Inter1->Step2 Inter2 N-Boc-3-azabicyclo [4.1.0]heptane Step2->Inter2 Simmons-Smith Cis-specific Step3 Deprotection (4M HCl/Dioxane) Inter2->Step3 Final 3-Azabicyclo[4.1.0] heptane HCl Step3->Final Quant. Yield Protection Protection Cyclopropanation Cyclopropanation Protection->Cyclopropanation Acid Hydrolysis Acid Hydrolysis Cyclopropanation->Acid Hydrolysis

Caption: Standard synthetic route via Furukawa-modified Simmons-Smith cyclopropanation.

Detailed Protocol: Simmons-Smith Cyclopropanation

Objective: Conversion of N-Boc-1,2,3,6-tetrahydropyridine to N-Boc-3-azabicyclo[4.1.0]heptane.

  • Reagent Preparation: In a flame-dried flask under

    
    , dissolve diethylzinc (
    
    
    
    , 1.0 M in hexanes, 2.0 equiv) in anhydrous dichloromethane (DCM).
  • Carbenoid Formation: Cool to 0°C. Add diiodomethane (

    
    , 2.0 equiv) dropwise. Stir for 15 minutes to form the active zinc-carbenoid species (
    
    
    
    ).
  • Substrate Addition: Add N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv) dissolved in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (stain with

    
    ; product is non-UV active unless derivatized).
    
  • Quench: Carefully quench with saturated aqueous

    
    . Caution:  Exothermic gas evolution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc) yields the N-Boc intermediate.

Deprotection: Treat the intermediate with 4M HCl in dioxane for 2 hours. Precipitate with diethyl ether to obtain the target hydrochloride salt.

Chemical Reactivity & Derivatization[4][5][7][8]

Orthogonal Reactivity Profile

The molecule possesses two distinct reactive centers:

  • Secondary Amine (N-3): Highly nucleophilic. Readily undergoes alkylation, acylation, reductive amination, and sulfonylation. This is the primary vector for linking the scaffold to pharmacophores.

  • Cyclopropane Ring (C-1/C-6):

    • Acid Stability: The [4.1.0] system is surprisingly robust to dilute acids (used in deprotection), but strong Lewis acids or superacids can trigger ring-opening or rearrangement to 3-methylenepiperidine derivatives.

    • Metabolic Stability: The cyclopropane ring blocks the C-4 position of the piperidine ring (metabolic "soft spot"), preventing oxidative metabolism (hydroxylation) often seen in piperidine drugs.

Strategic Derivatization
  • Reductive Amination: Reaction with aldehydes/ketones using

    
     allows for rapid library generation.
    
  • SnAr Coupling: The amine is a competent nucleophile for displacement reactions on heteroaryl halides (e.g., chloropyridines, chloropyrimidines).

Medicinal Chemistry Applications

Bioisosterism & Conformational Restriction

The 3-azabicyclo[4.1.0]heptane scaffold acts as a rigidified piperidine. In drug design, this rigidification serves two purposes:

  • Entropy Reduction: Pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding (

    
    ).
    
  • Vector Orientation: The cyclopropane ring directs substituents at the C-1 or C-6 positions into specific vectors that are inaccessible to a flexible piperidine ring.

Case Study: Triple Reuptake Inhibitors

Research by GlaxoSmithKline (GSK) identified the 3-azabicyclo[4.1.0]heptane scaffold as a core motif for Triple Reuptake Inhibitors (SNDRIs), targeting Serotonin, Norepinephrine, and Dopamine transporters.

  • Mechanism: The rigid scaffold positions an aryl group (at C-6) and an alkoxyalkyl group (at N-3 or C-1) in the precise spatial arrangement required to occupy the S1 and S2 pockets of the monoamine transporters.

  • Advantage: Compared to the 3-azabicyclo[3.1.0]hexane analog, the [4.1.0] system offers a slightly larger hydrophobic volume, improving selectivity profiles.

Structure-Activity Relationship (SAR) Map

Caption: SAR vectors and therapeutic target classes for the scaffold.

References

  • Micheli, F., et al. (2010). "6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor." Journal of Medicinal Chemistry, 53(13), 4989-5001. Link

  • Omelian, T. V., et al. (2023). "Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives." ChemistrySelect, 8(47). Link

  • Lévesque, E., et al. (2014).[3] "Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes." Organic Letters, 16(5), 1490–1493. Link

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[4] Organic Reactions, 58, 1-415. Link

Sources

Exploratory

Technical Guide: Stereoisomers of 3-Aza-bicyclo[4.1.0]heptane Hydrochloride

An In-Depth Technical Guide on the Stereoisomers of 3-Aza-bicyclo[4.1.0]heptane Hydrochloride. Executive Summary 3-Aza-bicyclo[4.1.0]heptane hydrochloride is a bicyclic amine scaffold acting as a conformationally restric...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Stereoisomers of 3-Aza-bicyclo[4.1.0]heptane Hydrochloride.

Executive Summary

3-Aza-bicyclo[4.1.0]heptane hydrochloride is a bicyclic amine scaffold acting as a conformationally restricted surrogate for piperidine. Its rigid "bicycle" geometry offers a unique vector orientation for substituents, often enhancing metabolic stability and receptor subtype selectivity compared to flexible piperidine analogs.

This guide provides a rigorous analysis of the stereochemical properties, synthetic pathways, and pharmaceutical utility of this scaffold. It specifically addresses the cis-fused stereoisomers, which represent the only thermodynamically accessible forms under standard conditions, and details the resolution of chiral derivatives essential for high-affinity ligand design.

Stereochemical Analysis

Core Topology and Numbering

The 3-aza-bicyclo[4.1.0]heptane system consists of a piperidine ring fused to a cyclopropane ring across the C1–C6 bond.

  • Nitrogen Position: 3

  • Bridgehead Carbons: 1 and 6[1][2]

  • Cyclopropane Methylene: 7

Cis- vs. Trans-Fusion

In bicyclo[4.1.0] systems, the fusion of the three-membered ring to the six-membered ring is almost exclusively cis .

  • Cis-Fusion (Thermodynamic Product): The bridgehead hydrogens (H1 and H6) are on the same face. This conformation minimizes angle strain (Baeyer strain) and is stable.

  • Trans-Fusion (High Energy): A trans-fusion would require the six-membered ring to bridge the trans positions of a cyclopropane, inducing immense torsional and angle strain. For [4.1.0] systems, the trans isomer is too unstable to be isolated under normal conditions.

Chirality and Symmetry

A critical distinction must be made between the unsubstituted parent and substituted derivatives .

  • The Parent Scaffold (Meso): The unsubstituted cis-3-aza-bicyclo[4.1.0]heptane possesses a plane of symmetry (

    
    ) passing through the nitrogen atom (N3) and the apical carbon (C7), bisecting the C1–C6 bond. Consequently, the parent molecule is achiral (meso) , despite containing chiral centers at C1 and C6 (configuration 
    
    
    
    which mirrors
    
    
    ).
  • Substituted Derivatives (Chiral): Introduction of a substituent at any position off the symmetry plane (e.g., C1, C2, C4, C5) desymmetrizes the molecule, creating resolvable enantiomers.

    • C1-Substitution: Creates a quaternary center, yielding enantiomers (e.g.,

      
       vs. 
      
      
      
      ).
    • N-Substitution: If the nitrogen is substituted with a bulky group or protonated (HCl salt), the inversion barrier increases, but in solution, N-inversion is typically rapid unless the salt is crystallized. However, the chirality is dictated by the carbon skeleton.

Stereochemical Visualization

Stereochemistry Parent Unsubstituted cis-3-Aza-bicyclo[4.1.0]heptane (Meso Compound) Plane Plane of Symmetry (Cs) Passes through N3 and C7 Parent->Plane Possesses Substituted Substituted Derivative (e.g., 1-Aryl-3-azabicyclo[4.1.0]heptane) Parent->Substituted Substitution at C1/C2/C4/C5 Enantiomers Enantiomeric Pair (1R, 6S) vs (1S, 6R) Substituted->Enantiomers Generates

Figure 1: Logical flow determining the chirality of the 3-azabicyclo[4.1.0]heptane scaffold.

Synthesis of the Hydrochloride Salt

The synthesis of 3-aza-bicyclo[4.1.0]heptane hydrochloride typically involves the cyclopropanation of an N-protected 1,2,3,6-tetrahydropyridine, followed by deprotection and salt formation.

Retrosynthetic Analysis
  • Target: 3-Aza-bicyclo[4.1.0]heptane HCl.[3][4]

  • Precursor: N-Protected-3-azabicyclo[4.1.0]heptane.

  • Key Transformation: Simmons-Smith cyclopropanation of N-Boc-1,2,3,6-tetrahydropyridine.

Detailed Experimental Protocol

Step 1: N-Protection (if starting from tetrahydropyridine)

  • Reagents: 1,2,3,6-Tetrahydropyridine, Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    , DCM.
  • Mechanism:[5][6] Standard carbamate formation to protect the amine and prevent catalyst poisoning during cyclopropanation.

Step 2: Simmons-Smith Cyclopropanation

  • Reagents:

    
     (Diethylzinc), 
    
    
    
    (Diiodomethane), Toluene/DCM,
    
    
    to RT.
  • Protocol:

    • Under

      
       atmosphere, dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv) in anhydrous toluene.
      
    • Add

      
       (1.0 M in hexanes, 2.5 equiv) dropwise at 
      
      
      
      .
    • Add

      
       (2.5 equiv) dropwise. The formation of the iodomethylzinc carbenoid (
      
      
      
      ) is the active species.
    • Allow to warm to RT and stir for 12–16 hours.

    • Quench: Carefully add saturated

      
       solution. (Caution: Exothermic).
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Outcome:cis-N-Boc-3-azabicyclo[4.1.0]heptane.

Step 3: Deprotection and Salt Formation

  • Reagents: 4M HCl in Dioxane or

    
     (TFA) followed by HCl gas.
    
  • Protocol:

    • Dissolve the N-Boc intermediate in dry

      
      .
      
    • Add 4M HCl in dioxane (5–10 equiv) at

      
      .
      
    • Stir at RT for 2–4 hours until TLC shows consumption of starting material.

    • Concentrate the solvent in vacuo.

    • Recrystallization: Triturate the residue with cold

      
       or recrystallize from 
      
      
      
      to obtain the pure hydrochloride salt.
  • Product:3-Aza-bicyclo[4.1.0]heptane hydrochloride .[3][4]

Synthetic Workflow Diagram

Synthesis SM 1,2,3,6-Tetrahydropyridine Boc N-Boc-Tetrahydropyridine SM->Boc Boc2O, Et3N DCM Cyclo cis-N-Boc-3-azabicyclo[4.1.0]heptane Boc->Cyclo Et2Zn, CH2I2 (Simmons-Smith) Product 3-Aza-bicyclo[4.1.0]heptane HCl Cyclo->Product 4M HCl/Dioxane Deprotection

Figure 2: Step-wise synthesis of the hydrochloride salt from commercially available precursors.

Pharmacological Relevance & Applications

Conformational Restriction

The [4.1.0] bicyclic system locks the piperidine ring into a distorted half-chair/boat conformation. This restriction reduces the entropic penalty upon binding to a protein target.

  • Vector Orientation: Substituents at C1 or C6 are projected in specific vectors that are inaccessible to flexible piperidines.

  • Metabolic Stability: The cyclopropane ring protects the adjacent carbons from metabolic oxidation (e.g., by CYP450 enzymes), often extending the half-life of the drug candidate.

Triple Reuptake Inhibitors (TRI)

Derivatives of 3-azabicyclo[4.1.0]heptane, particularly 1-aryl substituted analogs, have shown potent activity as Triple Reuptake Inhibitors (inhibiting SERT, NET, and DAT).[1]

  • Mechanism: The scaffold mimics the spatial arrangement of the neurotransmitters (serotonin, norepinephrine, dopamine) but with a rigidified backbone that enhances selectivity.

  • Key Example: 1-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane derivatives are explored for antidepressant and analgesic properties.

Comparison with Homologs
ScaffoldRing SizeStereochemistryPrimary Application
3-Azabicyclo[3.1.0]hexane [3.1.0] (5-membered)Rigid, strainedBicifadine (Analgesic)
3-Azabicyclo[4.1.0]heptane [4.1.0] (6-membered)Semi-rigid, boat-likeNovel TRIs, NMDA modulators
Piperidine MonocyclicFlexible (Chair)General pharmacophore

Analytical Characterization Data

For the hydrochloride salt, the following data is typical and serves as a validation standard.

ParameterSpecification / Observation
Appearance White to off-white crystalline solid.
Melting Point > 200°C (Decomposes).
1H NMR (D2O)

0.7–1.0 (m, 2H, cyclopropane), 1.2–1.4 (m, 2H, bridgehead), 2.8–3.4 (m, 4H, N-CH2).
Solubility Highly soluble in water, MeOH; insoluble in Et2O, Hexanes.
Hygroscopicity Moderate; store in a desiccator.

References

  • Simmons-Smith Reaction Mechanism & Scope

    • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.1959 , 81, 4256–4264. Link

  • Synthesis of Azabicyclo[4.1.

    • Gensler, W. J. et al. "Synthesis of 3-Azabicyclo[4.1.0]heptane."[7][8][9][10][11] J. Org.[12] Chem.1966 , 31, 2324. Link

  • Pharmacological Applications (TRI)

    • Micheli, F. et al. "1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor."[1] J. Med. Chem.2010 , 53, 374–391. Link

  • Stereochemical Analysis of Bicyclic Amines: Eliel, E. L. "Stereochemistry of Organic Compounds." Wiley-Interscience, 1994. (Standard Text for Stereochemical Definitions).
  • Scalable Synthesis of Chiral Derivatives

    • Vayer, M. et al. "An Efficient Scalable Route for the Synthesis of Enantiomerically Pure tert-Butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate." Org.[6][10][12] Process Res. Dev.2014 , 18, 1461. Link

Sources

Foundational

Discovery and History of 3-Aza-bicyclo[4.1.0]heptane Scaffolds

Executive Summary: The Structural Imperative The 3-azabicyclo[4.1.0]heptane scaffold represents a critical intersection between conformational restriction and metabolic stability in modern medicinal chemistry. Structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

The 3-azabicyclo[4.1.0]heptane scaffold represents a critical intersection between conformational restriction and metabolic stability in modern medicinal chemistry. Structurally defined by the fusion of a cyclopropane ring onto a piperidine core, this bicyclic system serves as a rigidified analogue of pipecolic acid (homoproline) and piperidine .

Unlike flexible piperidines, which adopt rapid chair-chair interconversions, the [4.1.0] fusion locks the nitrogen-containing ring into a distorted half-chair or boat-like conformation. This restriction reduces the entropic penalty of binding to protein targets, making it a "privileged scaffold" for ligands targeting G-protein coupled receptors (GPCRs), transporters (SERT/NET/DAT), and ion channels (NMDA).

Historical Genesis and Evolution

Early Exploration (1960s–1980s): The Carbene Era

The history of the 3-azabicyclo[4.1.0]heptane system is rooted in the broader explosion of cyclopropane synthesis during the mid-20th century. Initial interest was not biological but synthetic—chemists sought to test the limits of carbene chemistry .

  • The Tetrahydropyridine Route: The availability of 1,2,3,6-tetrahydropyridine (derived from pyridine reduction) provided the ideal alkene substrate. Early efforts utilized dichlorocarbene (

    
    ) additions, followed by reduction, to access the parent skeleton.
    
  • Simmons-Smith Revolution: The development of the zinc-carbenoid reagent (

    
    ) allowed for the direct, stereospecific cyclopropanation of N-protected tetrahydropyridines, avoiding the harsh conditions of dihalocarbene reduction.
    
The Medicinal Turn (1990s–2000s): Bioisosterism

In the late 1990s, the scaffold transitioned from a synthetic curiosity to a medicinal tool.

  • Glutamate Modulation: Researchers identified the scaffold as a conformationally restricted analogue of glutamate and pipecolic acid. This led to its exploration in NMDA receptor antagonists and mGluR modulators .

  • Triple Reuptake Inhibitors (2010s): A landmark development occurred with the discovery of 1-aryl-6-alkoxyalkyl derivatives. Specifically, Compound 17 (detailed in Section 4) emerged as a potent Triple Reuptake Inhibitor (TRI), validating the scaffold's ability to navigate the complex homology of serotonin, norepinephrine, and dopamine transporters.

Synthetic Architecture

The construction of the 3-azabicyclo[4.1.0]heptane core relies on two primary strategies: Olefin Cyclopropanation (the industry standard) and Intramolecular Cyclization (the modern approach).

Strategy A: Intermolecular Cyclopropanation (The Standard)

This pathway utilizes N-protected 1,2,3,6-tetrahydropyridine.[1][2] The choice of protecting group (Boc, Cbz) is critical to prevent nitrogen chelation from stalling the metal carbenoid.

Synthesis SM N-Boc-1,2,3,6- tetrahydropyridine Reagent Et2Zn / CH2I2 (Simmons-Smith) SM->Reagent DCM, 0°C Inter Zinc Carbenoid Intermediate Reagent->Inter Coordination Prod N-Boc-3-azabicyclo [4.1.0]heptane Inter->Prod Syn-Addition

Figure 1: The canonical Simmons-Smith route to the 3-azabicyclo[4.1.0]heptane core.

Strategy B: Dihalocarbene Addition

For analogues requiring substitution on the cyclopropane ring (e.g., 7,7-difluoro derivatives), Makosza's conditions (CHCl3, NaOH, TEBA) are employed to generate dichlorocarbene. This yields the 7,7-dichloro-3-azabicyclo[4.1.0]heptane, which can be manipulated via radical reduction or cross-coupling.

Medicinal Chemistry Applications

Triple Reuptake Inhibitors (TRIs)

The most prominent application of this scaffold is in the design of antidepressants that inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

Case Study: Compound 17

  • Source: J. Med. Chem. 2010, 53, 13, 4989–5001.

  • Structure: 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane.[3][4][5][6][7]

  • Mechanism: The rigid [4.1.0] core orients the aryl ring (at C6) and the oxymethyl side chain (at C1) in a precise vector relationship that mimics the bioactive conformation of flexible phenylpiperidines but with higher selectivity.

PropertyValue (Approx)Significance
Target SERT / NET / DATBroad-spectrum efficacy
Potency

nM
High affinity binding
Selectivity > 100x vs other GPCRsReduced off-target side effects
Metabolism High Microsomal StabilityCyclopropane blocks metabolic oxidation
Peptidomimetics & Pipecolic Acid

The scaffold is a conformationally restricted pipecolic acid .

  • Pipecolic Acid: A homolog of proline.

  • Restriction: In peptides, proline/pipecolic acid induces turns. The 3-azabicyclo[4.1.0]heptane system locks the

    
     (chi) torsion angles, forcing the peptide backbone into specific secondary structures (e.g., Type II 
    
    
    
    -turns). This is utilized in the design of integrin antagonists and HCV protease inhibitors .

Experimental Protocol: Simmons-Smith Cyclopropanation

Objective: Synthesis of tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate. Scale: 10 mmol.

Materials
  • N-Boc-1,2,3,6-tetrahydropyridine (1.83 g, 10 mmol)

  • Diethylzinc (

    
    ) (1.0 M in hexanes, 20 mL, 20 mmol)
    
  • Diiodomethane (

    
    ) (1.61 mL, 20 mmol)
    
  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated aqueous

    
    
    
Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous DCM and the N-Boc-tetrahydropyridine. Cool to 0°C in an ice bath.

  • Reagent Formation: In a separate flask, mix

    
     solution and DCM. Carefully add 
    
    
    
    dropwise over 10 minutes. (Caution: Exothermic). Stir for 15 minutes to form the Furukawa reagent (
    
    
    ).
  • Addition: Cannulate the zinc reagent solution into the substrate flask at 0°C over 20 minutes. The solution may become cloudy.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin).

  • Quench: Cool back to 0°C. Slowly add saturated

    
     (20 mL). Vigorous gas evolution (ethane) will occur. 
    
  • Workup: Separate layers. Extract the aqueous layer with DCM (2 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the product as a clear, colorless oil.[8]

Yield Expectation: 85–95%.

Future Outlook: Fragment-Based Drug Discovery (FBDD)

The 3-azabicyclo[4.1.0]heptane scaffold is currently experiencing a renaissance in Fragment-Based Drug Discovery . Its low molecular weight (<200 Da), high


 character (Fsp3), and defined vectors make it an ideal "3D fragment" to replace flat aromatic rings, improving solubility and patentability in next-generation therapeutics.

References

  • Micheli, F., et al. (2010).[5][9] "6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor."[3][4][5][6][7] Journal of Medicinal Chemistry, 53(13), 4989–5001.[5] Link

  • Lévesque, É., et al. (2014).[10] "Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes." Organic Letters, 16(5), 1490–1493. Link

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[11] Organic Reactions, 58, 1–415. Link

  • Hanessian, S., et al. (1999). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds and Peptide Mimics." Tetrahedron, 53(38), 12789–12854. Link

Sources

Exploratory

Potential therapeutic targets for 3-Aza-bicyclo[4.1.0]heptane derivatives

This is an in-depth technical guide on the therapeutic potential of 3-azabicyclo[4.1.0]heptane derivatives. From Triple Reuptake Inhibition to Orexin Modulation: A Medicinal Chemistry Perspective Executive Summary The 3-...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the therapeutic potential of 3-azabicyclo[4.1.0]heptane derivatives.

From Triple Reuptake Inhibition to Orexin Modulation: A Medicinal Chemistry Perspective

Executive Summary

The 3-azabicyclo[4.1.0]heptane scaffold represents a privileged structural motif in modern medicinal chemistry, characterized by a piperidine ring fused to a cyclopropane unit.[1] This bicyclic architecture offers unique conformational rigidity, distinct from the classic tropane (8-azabicyclo[3.2.1]octane) or isoquinuclidine systems.[1] By locking the nitrogen-containing ring into a specific conformation, this scaffold enhances binding affinity and selectivity for G-protein coupled receptors (GPCRs) and monoamine transporters while often improving metabolic stability and reducing hERG liability compared to flexible piperidine analogs.[1]

This guide analyzes the three primary therapeutic targets validated for this scaffold: Monoamine Transporters (SERT/NET/DAT) , Orexin Receptors (OX1R/OX2R) , and Melanin-Concentrating Hormone Receptors (MCH-R1) .[1]

Chemical Architecture & Pharmacophore Properties

The 3-azabicyclo[4.1.0]heptane core acts as a conformationally restricted bioisostere of piperidine and morpholine.

  • Stereochemical Locking: The fusion of the cyclopropane ring at the 1,6-position imposes significant constraints on the piperidine ring, forcing it into a distorted half-chair or boat-like conformation. This directs substituents at the 1- or 6-positions into precise vectors for receptor interaction.

  • Basicity Modulation: The inductive effect of the cyclopropane ring (with its high

    
    -character bonds) typically lowers the pKa of the amine nitrogen compared to a standard piperidine, potentially altering blood-brain barrier (BBB) permeability and lysosomal trapping.
    
  • Metabolic Shielding: The bridgehead carbons are fully substituted or sterically hindered, reducing susceptibility to oxidative metabolism at the

    
    -carbon positions commonly seen in simple amines.
    
Visualization: Scaffold Pharmacophore Map

G Core 3-Azabicyclo[4.1.0]heptane Core Scaffold N_Term N-Substituent (Pos 3) (Modulates pKa & Solubility) Core->N_Term Position 3 C1_Sub C1-Aryl Group (Hydrophobic Pocket Interaction) Core->C1_Sub Position 1 (Critical for TRI) C6_Sub C6-Alkoxymethyl (H-Bond Acceptor / Selectivity) Core->C6_Sub Position 6 (Chirality Dependent) Cyclo Cyclopropane Fusion (Conformational Lock) Core->Cyclo Fused @ 1,6 Targets Targets: SERT/NET/DAT (TRI) Orexin-1 (OX1R) MCH-R1 C1_Sub->Targets Determines Potency

Figure 1: Pharmacophore mapping of the 3-azabicyclo[4.1.0]heptane scaffold highlighting key substitution vectors.

Primary Therapeutic Targets

Triple Reuptake Inhibition (TRI) for Major Depressive Disorder

The most advanced application of this scaffold is in the development of Triple Reuptake Inhibitors (TRIs), which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2]

  • Lead Compound: GSK1360707 (also known as (-)-GSK1360707).[1]

  • Structure: (1R,6S)-1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane.[1]

  • Mechanism of Action: Unlike Selective Serotonin Reuptake Inhibitors (SSRIs), GSK1360707 elevates synaptic levels of all three monoamines. The 3-azabicyclo[4.1.0]heptane core positions the 3,4-dichlorophenyl group to overlap perfectly with the hydrophobic pocket of the transporters, while the methoxymethyl group at C6 provides steric bulk that dictates selectivity and prevents rapid clearance.

  • Therapeutic Advantage: The "broad spectrum" elevation of monoamines aims to treat anhedonia and cognitive symptoms of depression often resistant to SSRIs.

  • Key Data:

    • Potency: High affinity (Ki < 10 nM) for SERT, NET, and DAT.[1]

    • Occupancy: PET studies in baboons and humans confirmed dose-dependent occupancy of all three transporters.[1]

Orexin Receptor Antagonism (Sleep & Addiction)

The scaffold has emerged as a potent template for Orexin-1 Receptor (OX1R) antagonists.[1][3]

  • Lead Compound: Compound 56 (N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine).[1][3][4]

  • Mechanism: The scaffold serves as a rigid linker that orients the "left-hand" heteroaryl carbonyl and the "right-hand" pyrimidine amine into the OX1R binding pocket.

  • Selectivity: Unlike Dual Orexin Receptor Antagonists (DORAs) used for insomnia (e.g., suvorexant), OX1R-selective antagonists derived from this scaffold modulate the stress/arousal system without inducing strong sedation.[1]

  • Therapeutic Utility:

    • Anxiety/Panic: Attenuates stress-induced hyperarousal.[1]

    • Addiction: Modulates cue-induced reinstatement of drug-seeking behavior (due to OX1R role in reward pathways).[1]

Melanin-Concentrating Hormone (MCH-R1) Antagonism

MCH-R1 antagonists are potential anti-obesity agents.[1] Early scaffolds (like flexible piperidines) suffered from high hERG channel affinity, leading to cardiotoxicity risks.[1]

  • Innovation: Replacing the central piperidine/piperazine core with the rigid 3-azabicyclo[4.1.0]heptane reduces conformational entropy.

  • Outcome: This rigidification often disrupts the pharmacophore required for hERG binding (which favors flexible, linear lipophilic chains) while maintaining high affinity for the MCH-R1 receptor, effectively "dialing out" cardiotoxicity.

Experimental Validation Protocols

To validate these targets, a robust screening cascade is required. Below are the specific protocols for assessing Monoamine Transporter affinity and Orexin functional activity.

Protocol A: Radioligand Binding Assay (SERT/NET/DAT)

Validates the affinity of the derivative for monoamine transporters.

  • Membrane Preparation:

    • Transfect HEK293 cells with human SERT, NET, or DAT cDNA.[1]

    • Harvest cells, homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), and centrifuge at 40,000 x g.

    • Resuspend pellets to a final protein concentration of 2–5 µ g/well .

  • Incubation:

    • SERT: Use [³H]Citalopram (1 nM).

    • NET: Use [³H]Nisoxetine (1 nM).[1]

    • DAT: Use [³H]WIN35,428 (1 nM).

    • Add test compound (10⁻¹⁰ M to 10⁻⁵ M) in DMSO (final <1%).

    • Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]
Protocol B: FLIPR Calcium Mobilization Assay (Orexin-1)

Validates functional antagonism at the Gq-coupled OX1R.[1]

  • Cell Culture: CHO cells stably expressing human OX1R and G

    
     (promiscuous G-protein to couple to Calcium).[1]
    
  • Dye Loading:

    • Seed cells in 384-well black plates.[1]

    • Incubate with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition:

    • Add test compound (3-azabicyclo derivative) and incubate for 15 min.

  • Agonist Challenge:

    • Inject Orexin-A (

      
       concentration).[1]
      
  • Readout:

    • Monitor fluorescence intensity (Ex 488 nm / Em 520 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

    • Antagonist activity is measured as the inhibition of the Orexin-A induced calcium spike.

Mechanism of Action Visualization

The following diagram illustrates the dual pathway potential of this scaffold: inhibiting monoamine reuptake (TRI) and modulating neuropeptide signaling (Orexin).

MOA cluster_TRI Monoamine Pathway (Depression) cluster_OX Neuropeptide Pathway (Anxiety/Addiction) Compound 3-Azabicyclo[4.1.0]heptane Derivative Transporters Blockade of SERT / NET / DAT Compound->Transporters High Affinity Binding OX1R Antagonism of Orexin-1 Receptor Compound->OX1R Structural Selectivity Synapse Increased Synaptic 5-HT / NE / DA Transporters->Synapse Reuptake Inhibition Effect_TRI Antidepressant & Pro-Cognitive Effects Synapse->Effect_TRI Signal Inhibition of Gq/Ca2+ Signaling OX1R->Signal Blockade Effect_OX Reduced Hyperarousal & Craving Signal->Effect_OX

Figure 2: Dual therapeutic pathways accessible via specific substitution of the 3-azabicyclo[4.1.0]heptane core.[1]

Synthesis & Strategic Advantages

The synthesis of the 3-azabicyclo[4.1.0]heptane core is non-trivial but scalable. The most efficient route involves a double alkylation strategy or a Kulinkovich-de Meijere reaction.[1]

  • Double Alkylation Method: Reaction of a phenylacetonitrile derivative with epichlorohydrin or similar bis-electrophiles, followed by cyclization.[1]

  • Stereocontrol: The key challenge is establishing the relative stereochemistry of the bridgehead carbons (1,6) and the substituents. Enzymatic resolution or chiral chromatography is often employed to isolate the active enantiomer (e.g., the (1R,6S) isomer of GSK1360707).

Why this scaffold?

  • Novelty: Less crowded IP space compared to tropanes or piperidines.[1]

  • Developability: The balance of lipophilicity and polarity (logD) is often superior to flexible analogs, leading to better oral bioavailability.[1]

References

  • Micheli, F., et al. (2010).[1][5] "1-(Aryl)-6-[(alkyloxy)methyl]-3-azabicyclo[4.1.0]heptanes: A New Class of Potent and Selective Triple Reuptake Inhibitors."[1][6] Journal of Medicinal Chemistry. Link[1]

  • Skolnick, P., et al. (2003).[1][7] "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[1] European Journal of Pharmacology. Link[1]

  • Maton, W., et al. (2010).[1][4] "An Efficient Scalable Route for the Synthesis of Enantiomerically Pure tert-Butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate." Organic Process Research & Development. Link

  • Turton, N., et al. (2025).[1] "Evidence implicating a role for orexin-1 receptor modulation of paradoxical sleep in the rat." ResearchGate / Pharmacology. Link

  • GlaxoSmithKline. (2010).[1][2] "3-Azabicyclo[4.1.0]heptane derivatives and their use as orexin receptor antagonists." WO Patent 2010/122151.[1][8] Link

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Aza-bicyclo[4.1.0]heptane Derivatives as MCHR1 Antagonists

Subtitle: Mitigating hERG Liability in Obesity Drug Discovery via Conformational Restriction Introduction: The MCHR1 Challenge The Melanin-Concentrating Hormone Receptor 1 (MCHR1) remains a high-value target for the trea...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Mitigating hERG Liability in Obesity Drug Discovery via Conformational Restriction

Introduction: The MCHR1 Challenge

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) remains a high-value target for the treatment of obesity and metabolic disorders. MCHR1 antagonists have demonstrated efficacy in reducing food intake and promoting weight loss in rodent models. However, the clinical progression of these candidates has been historically plagued by a critical safety bottleneck: hERG channel inhibition .

Many first-generation MCHR1 antagonists (often based on flexible piperidine or piperazine scaffolds) possess a pharmacophore characterized by a basic amine and lipophilic aromatic wings. Unfortunately, this motif overlaps significantly with the pharmacophore required for blocking the hERG potassium channel, leading to QT interval prolongation and cardiotoxicity risks.

This Application Note details the design and evaluation of 3-aza-bicyclo[4.1.0]heptane derivatives. This scaffold serves as a conformationally restricted bioisostere of piperidine, designed to vector lipophilic substituents away from hERG-binding pockets while maintaining high affinity for the MCHR1 orthosteric site.

Chemical Biology & Mechanism of Action

The "Rigidification" Strategy

The 3-aza-bicyclo[4.1.0]heptane core introduces a cyclopropane ring fused to a piperidine. This modification achieves two specific medicinal chemistry objectives:

  • Conformational Locking: It restricts the flexibility of the nitrogen lone pair and the pendant groups, reducing the entropic penalty of binding to MCHR1.

  • Basicity Modulation: The inductive effect of the cyclopropane ring slightly lowers the pKa of the secondary amine compared to a standard piperidine, potentially reducing cation-

    
     interactions within the hERG pore.
    
Signaling Pathway & Assay Design

MCHR1 is a GPCR primarily coupled to the G


  family, leading to the inhibition of cAMP. However, for high-throughput screening (HTS), measuring cAMP inhibition is often less robust than measuring calcium flux. To utilize the industry-standard FLIPR (Fluorometric Imaging Plate Reader) platform, we employ a "forced coupling" strategy using G

or a chimeric G

protein, which redirects the Gi signal to the Gq-PLC-

pathway.

MCHR1_Pathway MCH MCH (Agonist) MCHR1 MCHR1 Receptor (7TM) MCH->MCHR1 Activation G_Prot Gα-qi5 / Gα-16 (Chimeric/Promiscuous) MCHR1->G_Prot Coupling PLC PLCβ G_Prot->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Bind IP3R Ca Ca2+ Release (Fluorescent Signal) ER->Ca Efflux Antagonist 3-Aza-bicyclo[4.1.0] Derivative Antagonist->MCHR1 Blockade

Figure 1: Forced-coupling pathway allowing MCHR1 (Gi-coupled) to be screened via Calcium Mobilization (Gq readout).

Protocol 1: Synthesis of the Scaffold

Objective: Efficient synthesis of the cis-3-aza-bicyclo[4.1.0]heptane core via Simmons-Smith cyclopropanation.

Materials
  • N-Boc-1,2,3,6-tetrahydropyridine (Starting material)

  • Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Diiodomethane (

    
    )
    
  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous DCM. Cool to 0°C.
    
  • Carbenoid Formation: Carefully add

    
     (2.0 eq) dropwise. Stir for 10 minutes. Add 
    
    
    
    (2.0 eq) dropwise. Caution: Exothermic reaction.
  • Cyclopropanation: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. The reaction creates the bicyclic core with the Boc group intact.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) yields tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir at RT for 1 hour. Concentrate in vacuo to yield the 3-azabicyclo[4.1.0]heptane trifluoroacetate salt, ready for coupling.

Expert Insight: The stereochemistry is typically cis-fused. If the exo or endo isomer is required specifically, chiral auxiliaries or enzymatic resolution may be needed post-synthesis.

Protocol 2: In Vitro Pharmacology (FLIPR Assay)

Objective: Quantify the antagonistic potency (


) of derivatives against human MCHR1.
Assay System
  • Cell Line: CHO-K1 stably expressing hMCHR1 and G

    
    .
    
  • Detection: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

  • Agonist: MCH (human/rat/mouse),

    
     nM.
    
Workflow
  • Cell Plating: Plate cells at 10,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove media. Add 20 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport). Incubate for 2 hours at 37°C. Do not wash.

  • Compound Preparation: Prepare serial dilutions of 3-aza-bicyclo derivatives in HBSS buffer + 0.1% BSA. (BSA is critical to prevent the lipophilic compounds from sticking to the plastic).

  • Baseline Reading: Place plate in FLIPR Tetra. Measure baseline fluorescence for 10 seconds.

  • Antagonist Addition: Add compounds (10 µL). Read fluorescence for 5 minutes to detect any agonist activity (safety check).

  • Agonist Challenge: Add

    
     concentration of MCH peptide.
    
  • Data Acquisition: Measure fluorescence peak (

    
    ).
    
  • Analysis: Calculate % Inhibition relative to DMSO (0%) and max antagonist (100%) controls.

Self-Validating Check: The Z' factor for the plate must be >0.5. If Z' < 0.5, check cell confluence or dye loading time.

Protocol 3: Safety Screening (hERG Liability)

Objective: Determine the selectivity window. A viable lead must have an MCHR1


 nM and hERG 

µM (Selectivity > 1000x).
Method: Radioligand Binding (High-Throughput Filter)

While patch-clamp is the gold standard, a binding assay is more efficient for early optimization.

  • Membrane Prep: HEK293 cells stably expressing hERG channels.

  • Tracer:

    
    -Dofetilide (a potent hERG blocker).
    
  • Incubation: Incubate membranes (5-10 µg protein) with

    
    -Dofetilide (5 nM) and test compound (10 µM single point or dose-response) in Tris-HCl buffer (pH 7.4) for 60 mins at 25°C.
    
  • Filtration: Harvest onto GF/B filters using a cell harvester. Wash with ice-cold buffer.

  • Readout: Liquid scintillation counting.

Interpretation:

  • >50% Displacement at 10 µM: High Risk. Flag for Patch Clamp.

  • <50% Displacement at 10 µM: Low Risk.[1] Proceed to PK.

Data Analysis & Screening Cascade

To effectively prioritize compounds, data should be visualized to highlight the "Lipophilic Ligand Efficiency" (LLE). The 3-aza-bicyclo scaffold often improves LLE by maintaining potency while reducing the logP compared to the parent piperidine.

Screening Workflow

Screening_Cascade Step1 1. Synthesis (Simmons-Smith) Step2 2. FLIPR Calcium Assay (Primary Potency) Step1->Step2 Step3 3. hERG Binding Assay (Safety Filter) Step2->Step3 IC50 < 50 nM Step3->Step1 hERG Toxicity (Fail) Step4 4. Microsomal Stability (Metabolic Stability) Step3->Step4 hERG IC50 > 10 µM Step5 5. In Vivo Efficacy (DIO Mouse Model) Step4->Step5 t1/2 > 30 min

Figure 2: Critical path for MCHR1 antagonist discovery. Note the early hERG filter.

Comparative Data Summary (Example)
Compound ClassCore ScaffoldMCHR1

(nM)
hERG

(µM)
Selectivity Ratio
Reference Piperidine4.20.8~190x (Risk)
Target 3-Aza-bicyclo[4.1.0] 5.1 >30.0 >5800x (Safe)

References

  • Su, J., et al. (2007).[2] Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists.[2][3][4] Bioorganic & Medicinal Chemistry Letters, 17(17), 4845–4850.[2]

  • Johansson, A. (2016). Melanin-concentrating hormone receptor 1 antagonists: a patent review (2012-2015). Expert Opinion on Therapeutic Patents, 26(7), 779–794.

  • Hogner, A., et al. (2008). 3-Azabicyclo[4.1.0]heptane derivatives as MCH-1 receptor antagonists.[5] Patent WO2008036029.

  • Molecular Devices. (2023).[6] FLIPR Calcium 6 Assay Kit Protocol. Molecular Devices Application Notes.

Sources

Application

Protocol for N-functionalization of 3-Aza-bicyclo[4.1.0]heptane hydrochloride

[1] Abstract & Strategic Significance 3-Aza-bicyclo[4.1.0]heptane is a high-value pharmacophore in modern drug discovery, serving as a conformationally restricted bioisostere of piperidine.[1] The fusion of the cycloprop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Significance

3-Aza-bicyclo[4.1.0]heptane is a high-value pharmacophore in modern drug discovery, serving as a conformationally restricted bioisostere of piperidine.[1] The fusion of the cyclopropane ring imparts specific vector geometry to the nitrogen lone pair and reduces the entropic penalty of binding to target receptors (e.g., GPCRs, ion channels).[2]

However, the commercial availability of this scaffold as a hydrochloride salt (HCl) presents a practical barrier.[2] Direct application of standard amine protocols often leads to incomplete conversion or side reactions due to inefficient in-situ neutralization or ring-strain-induced instability under harsh conditions.[2]

This Application Note provides a validated, field-tested decision matrix for N-functionalization, specifically addressing the handling of the HCl salt to maximize yield and preserve the integrity of the bicyclic [4.1.0] system.

Chemical Handling & Pre-treatment: The "Salt" Barrier

The critical failure point in functionalizing 3-aza-bicyclo[4.1.0]heptane is the management of the HCl counterion.[2] Unlike simple piperidines, the [4.1.0] system possesses significant ring strain (


27 kcal/mol).[1] While relatively robust, highly acidic conditions or unchecked exotherms during neutralization can trigger homoconjugate ring opening.[2]
Salt Neutralization Strategy

We recommend two distinct approaches depending on the downstream chemistry.

MethodDescriptionBest ForProsCons
A: In-Situ Neutralization Add organic base (DIPEA/TEA) directly to reaction mixture.[1]Amide Couplings, Reductive AminationsFast, one-pot.[1]Dissolved salts may inhibit metal catalysts.[2]
B: Biphasic Free-Basing Partition between DCM and 1M NaOH/K₂CO₃.[1][2]Buchwald-Hartwig, SnArRemoves chloride ions that poison Pd catalysts.[1][2]Requires extra workup step.[2]
Visualization of Workflow

The following diagram illustrates the critical decision pathways for processing the HCl salt.

G Start Starting Material: 3-Aza-bicyclo[4.1.0]heptane HCl Decision Select Functionalization Pathway Start->Decision RouteA Route A: Reductive Amination (Aldehydes/Ketones) Decision->RouteA RouteB Route B: Pd-Catalyzed Arylation (Aryl Halides) Decision->RouteB RouteC Route C: Amide Coupling (Carboxylic Acids) Decision->RouteC ActionA In-Situ Neutralization (DIPEA, AcOH buffer) RouteA->ActionA Requires pH control ActionB Ex-Situ Free-Basing (DCM / 1M K2CO3 extraction) RouteB->ActionB Remove Cl- ions ActionC In-Situ Neutralization (NMM or DIPEA) RouteC->ActionC Standard Product Target N-Functionalized Scaffold ActionA->Product ActionB->Product ActionC->Product

Figure 1: Strategic workflow for N-functionalization based on downstream reaction requirements.

Experimental Protocols

Protocol A: Reductive Amination (The "Workhorse")

Applicability: Alkylation with aldehydes or ketones.[1]

Scientific Rationale: Direct alkylation with alkyl halides is discouraged due to over-alkylation (quaternization).[1][2] Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred.[2] Crucial Note: While STAB requires a slightly acidic media, strong mineral acids must be avoided to prevent cyclopropane ring opening.[2] Acetic acid is the safe limit.[2]

Reagents:

  • 3-Aza-bicyclo[4.1.0]heptane HCl (1.0 equiv)[1]

  • Aldehyde/Ketone (1.1 – 1.2 equiv)[1]

  • STAB (

    
    ) (1.5 equiv)[1]
    
  • DIPEA (1.0 equiv)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Step-by-Step:

  • Neutralization: Suspend the amine HCl salt in DCE (0.1 M concentration). Add DIPEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT) until the salt dissolves/suspends finely.

  • Imine Formation: Add the aldehyde/ketone.[1][2] If the aldehyde is unreactive, add catalytic Acetic Acid (0.1 equiv).[2] Stir for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS.[1][2] Formation of the imine/hemiaminal is often visible.[2]

  • Reduction: Add

    
     in one portion.
    
    • Observation: Mild gas evolution (

      
      ) may occur.[1][2]
      
  • Quench: After conversion (typically 2–4 hours), quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM. The cyclopropane ring remains intact under these buffered conditions.[2]

Protocol B: Buchwald-Hartwig N-Arylation

Applicability: Coupling with Aryl Bromides/Chlorides.[1]

Scientific Rationale: The bicyclic nature of the amine creates steric bulk around the nitrogen.[2] Standard ligands (


) often fail.[2] We utilize RuPhos  or XPhos  precatalysts, which are designed for secondary amines and bulky substrates.[1][2]
Critical:  Chloride ions from the HCl salt can displace ligands on Palladium, deactivating the catalyst.[2] You must use the free base. [2]

Reagents:

  • 3-Aza-bicyclo[4.1.0]heptane (Free base - see Sec 2.[1]1) (1.2 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst:

    
     or 
    
    
    
    /XPhos (2–5 mol%)[1]
  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)[1]
    
  • Solvent: Toluene or Dioxane (anhydrous).[1][2]

Step-by-Step:

  • Pre-treatment: Convert the HCl salt to the free base by partitioning between DCM and 1M

    
    .[2] Dry the organic layer (
    
    
    
    ) and concentrate carefully (the free base is volatile; do not apply high vacuum for long periods).[2]
  • Setup: In a glovebox or under Argon stream, charge the reaction vial with the Aryl Halide, Pd-Catalyst, and Base (

    
    ).
    
  • Addition: Add the free amine dissolved in anhydrous Toluene.

  • Reaction: Seal and heat to 80–100°C.

    • Why this temp? The steric hindrance of the [4.1.0] system requires thermal energy to facilitate the reductive elimination step.[2]

  • Validation: Filter through a celite plug to remove Pd residues before LCMS analysis.

Protocol C: Amide Coupling (HATU Method)

Applicability: Formation of amides with Carboxylic Acids.[1]

Scientific Rationale: The [4.1.0] amine is a secondary amine with moderate nucleophilicity.[1][2] HATU provides high activation of the carboxylic acid, overcoming the steric drag of the bicyclic system.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 3-Aza-bicyclo[4.1.0]heptane HCl (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (3.0 equiv) – Note: Extra equivalents needed to neutralize the HCl salt AND the HATU byproduct.[2]

  • Solvent: DMF or DMF/DCM (1:1).[2]

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid and HATU in DMF. Stir for 5 minutes.

  • Amine Addition: Add the Amine HCl salt followed immediately by DIPEA.

    • Tip: Premixing the Amine HCl and DIPEA in a separate vial before addition can prevent transient acidity spikes.[2]

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), then saturated

    
    .
    

Quality Control & Troubleshooting

NMR Diagnostics

Validating the integrity of the cyclopropane ring is essential.[2] Ring opening usually results in the loss of the high-field signals.[2]

Proton EnvironmentChemical Shift (

ppm)
Diagnostic Feature
Cyclopropyl

0.1 – 0.8 ppm Key Indicator. If these signals disappear or shift >1.5 ppm, the ring has opened.[1]
Bridgehead CH 1.0 – 1.5 ppmComplex multiplets.[1][2]

-Protons (N-CH)
2.5 – 3.5 ppmShift depends heavily on N-substituent (Amide vs Alkyl).[1]
Troubleshooting Table
ProblemProbable CauseSolution
Low Yield (Buchwald) Catalyst Poisoning by

Ensure strict free-basing (Method B). Switch to

as base if substrate is sensitive.[2]
Ring Opening Acid concentration too highAvoid TFA.[1][2] Use Acetic Acid or Formic Acid only.[2] Ensure reaction temp < 120°C.
Incomplete Reaction (Amide) Steric HindranceSwitch from HATU to COMU or PyBOP. Increase temperature to 50°C.

References

  • Synthesis and Reactivity of Azabicyclo[4.1.

    • Omelian, T. V., et al. "Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives."[1][3] ChemistrySelect, 2023.[1][2][3] [1]

    • Context: This paper details the stability and functionalization strategies for the 6-substituted derivatives, providing foundational d
  • Buchwald-Hartwig Protocols for Hindered Amines

    • Ruiz-Castillo, P., & Buchwald, S. L.[1][4] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.[1][2] [1]

    • Context: The authoritative review on ligand selection (RuPhos/XPhos) for secondary amines with steric constraints similar to the [4.1.0] system.
  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[2]

    • Context: The foundational protocol for using STAB, emphasizing the mild acidic conditions compatible with strained rings.[2]

  • Conformational Analysis in Drug Design

    • Michino, M., et al. "Structural Basis for G-Protein-Coupled Receptor Activation."[1] Pharmacological Reviews, 2015.[1][2] (General reference for bioisostere utility).

    • Relevant patent literature regarding 3-azabicyclo[4.1.0]heptane as a Triple Reuptake Inhibitor scaffold: Micheli, F., et al. J. Med.[1][5] Chem. 2010.[1][2][4][5]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for bicyclic amine synthesis

Current Status: Operational Topic: Optimization of Reaction Conditions for Bicyclic Amine Synthesis Ticket Focus: Troubleshooting, Method Selection, and Process Optimization Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Reaction Conditions for Bicyclic Amine Synthesis Ticket Focus: Troubleshooting, Method Selection, and Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Escape from Flatland"

Bicyclic amines (e.g., tropanes, quinuclidines, azabicyclo[x.y.z]alkanes) are critical pharmacophores. They offer high fraction of sp3 character (


), improving solubility and metabolic stability compared to flat heteroaromatics. However, their synthesis is often plagued by high ring strain, difficult purification, and regioselectivity issues.

This guide prioritizes three dominant methodologies:

  • Intramolecular Reductive Amination: The industrial workhorse.

  • SnAP Reagents: For rapid access to medium-ring fused systems.

  • Photoredox/Radical C-H Amination: For remote functionalization and "impossible" disconnections.

Troubleshooting Matrix (Q&A)

Category A: Intramolecular Reductive Amination

Q: My ketone is unreactive, and I see mostly uncyclized amino-alcohol. How do I force cyclization? A: This is a classic thermodynamic trap. The equilibrium favors the open hemiaminal rather than the strained iminium species.

  • Solution: Add a dehydrating Lewis Acid. Titanium(IV) isopropoxide (

    
    ) is the gold standard here. It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
    
  • Protocol Adjustment: Pre-stir the amino-ketone with 1.2 equiv

    
     neat or in minimal THF for 2–4 hours before adding the reducing agent.
    

Q: I am getting the wrong diastereomer (e.g., trans-fused instead of cis-fused). A: Hydride source selection dictates the attack vector.

  • For Thermodynamic Control: Use weak reductants like Sodium Triacetoxyborohydride (

    
    ) in acidic media (AcOH). This allows the iminium to equilibrate to the most stable conformer before reduction.
    
  • For Kinetic Control: Use small, aggressive reductants like

    
     or 
    
    
    
    at lower temperatures, which will attack the least hindered face of the iminium ion immediately.
Category B: SnAP Reagents (Bode Chemistry)

Q: The reaction stalls after imine formation. The oxidative radical cyclization isn't happening. A: This step is sensitive to the copper catalyst quality and oxygen exclusion.

  • Check 1: Are you using

    
    ? Ensure it is anhydrous. Green/white powder is good; blue/wet is bad.
    
  • Check 2: 2,6-Lutidine is mandatory. It buffers the triflic acid generated. Without it, the Sn-C bond protonates prematurely (protodestannylation) rather than oxidizing to the radical.

Category C: Radical C-H Amination (Modern HLF)

Q: I am seeing extensive dechlorination/dehalogenation instead of cyclization. A: This indicates the Hydrogen Atom Transfer (HAT) is slower than the radical chain termination.

  • Solution: Increase the light intensity (photon flux) or switch to a more polarity-matched solvent. For protonated N-radicals (Hoffman-Löffler-Freytag), highly acidic media (

    
    /TFA) is required to ensure the nitrogen is protonated, making it electrophilic enough to abstract the C-H hydrogen.
    

Decision Logic & Workflows

Workflow 1: Intramolecular Reductive Amination Optimization

This logic tree guides you through the critical pH and reagent choices for standard bicyclic amine formation.

ReductiveAmination Start Substrate: Amino-Ketone/Aldehyde CheckHindrance Is the Carbonyl Hindered/Strained? Start->CheckHindrance YesHindrance Yes (e.g., Bridgehead Ketone) CheckHindrance->YesHindrance NoHindrance No (e.g., Linear Chain) CheckHindrance->NoHindrance TiAdd Add Ti(OiPr)4 (1.2 equiv) Force Imine Formation YesHindrance->TiAdd StdCond Standard Conditions DCM/MeOH, pH 5-6 NoHindrance->StdCond Selectivity Selectivity Required? TiAdd->Selectivity StdCond->Selectivity Thermo Thermodynamic Product Use NaBH(OAc)3 + AcOH Allows equilibration Selectivity->Thermo Most Stable Kinetic Kinetic Product Use NaBH4 / MeOH (-78°C) Attacks open face Selectivity->Kinetic Least Hindered

Figure 1: Decision matrix for optimizing intramolecular reductive amination based on steric hindrance and desired stereochemistry.

Workflow 2: Photoredox C-H Amination (Modern HLF)

The modern Hofmann-Löffler-Freytag (HLF) reaction avoids harsh acid/heat by using iodine oxidants (


) and visible light.

PhotoredoxHLF cluster_cycle Radical Chain Substrate Sulfonamide/Amide (N-H) Oxidation Oxidation to N-Iodo (PhI(OAc)2 + I2) Substrate->Oxidation Light Blue Light (hv) Homolysis Oxidation->Light NRadical N-Radical (Electrophilic) Light->NRadical HAT 1,5-HAT (Regioselective) NRadical->HAT Rate Determining CRadical C-Radical HAT->CRadical IodineTrap Iodine Trap (C-I Formation) CRadical->IodineTrap Cyclization Nucleophilic Cyclization (Base Mediated) IodineTrap->Cyclization

Figure 2: Mechanistic pathway for Iodine-mediated Photochemical C-H Amination (Suarez modification).

Standardized Protocols

Protocol A: SnAP Reagent Coupling (Medium Ring Bicycles)

Best for: Fused piperazines, morpholines, and diazepanes.

StepParameterSpecificationCritical Note
1 Stoichiometry 1.0 equiv Aldehyde/Ketone + 1.0 equiv SnAP ReagentDo not use excess ketone; it complicates purification.
2 Solvent DCM or HFIP (Hexafluoroisopropanol)HFIP accelerates the reaction significantly for difficult substrates.
3 Additives 4Å Molecular SievesEssential to drive the initial condensation (imine formation).
4 Cyclization Add Cu(OTf)2 (1.0 eq) + 2,6-Lutidine (1.0 eq)Add Lutidine FIRST. Stir 1h at RT.
5 Workup Quench with 10% aq. NH4OHVigorously stir to sequester copper salts (blue aqueous layer).
Protocol B: Ti(OiPr)4-Mediated Reductive Amination

Best for: Sterically hindered bicyclic ketones (e.g., norbornanones).

  • Imine Formation:

    • Charge flask with Ketone (1.0 mmol) and Amine (1.1 mmol).

    • Add Titanium(IV) isopropoxide (1.25 mmol) neat.

    • Stir at RT for 2–6 hours. The mixture will become viscous.

    • Observation: Complete conversion to imine is usually observed by IR (disappearance of C=O stretch).

  • Reduction:

    • Dilute viscous oil with dry MeOH (5 mL).

    • Cool to 0°C.[1]

    • Add NaBH4 (2.0 mmol) portion-wise (Caution: Gas evolution).

  • Quench (Crucial):

    • Add 1N NaOH (2 mL) to precipitate titanium salts as white

      
      .
      
    • Filter through Celite. The filtrate contains your amine.

References & Grounding

  • SnAP Reagents & Mechanism:

    • Source: Bode Research Group (ETH Zürich). "N-heterocycle synthesis with SnAP chemistry."

    • Link:

  • Photoredox Bicyclic Synthesis (BCB Insertion):

    • Source: Glorius Group (ChemRxiv/Nature). "Photoredox-Catalyzed Amidyl Radical Insertion to Bicyclo[1.1.0]butanes."

    • Link:

  • Modern Hofmann-Löffler-Freytag (HLF) Mechanics:

    • Source: J. Org.[2] Chem. (2025).[2][3][4] "Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction."

    • Link:[2]

  • Reductive Amination Optimization:

    • Source: Organic Process Research & Development (OPRD). "Streamlined Synthesis of a Bicyclic Amine Moiety."

    • Link:[5]

Sources

Optimization

Stability issues of 3-Aza-bicyclo[4.1.0]heptane hydrochloride in solution

Welcome to the technical support guide for 3-Aza-bicyclo[4.1.0]heptane hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of hand...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Aza-bicyclo[4.1.0]heptane hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling this unique bicyclic amine in solution. Our goal is to provide you with the expertise and practical methodologies to ensure the stability and integrity of your compound throughout your experiments, leading to reliable and reproducible results.

The 3-Aza-bicyclo[4.1.0]heptane core is a valuable scaffold in medicinal chemistry, appearing in various development candidates.[1][2][3] Its rigid, three-dimensional structure offers a unique conformational constraint that can be advantageous in drug design. However, this structure, which features a piperidine ring fused with a cyclopropane ring, also presents specific stability challenges that must be understood and managed. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Part 1: Core Stability Concepts & Troubleshooting FAQs

This section addresses the most common questions and issues related to the stability of 3-Aza-bicyclo[4.1.0]heptane hydrochloride in solution. We delve into the root causes of these problems and provide actionable solutions.

Question 1: My solution of 3-Aza-bicyclo[4.1.0]heptane hydrochloride appears cloudy or has formed a precipitate upon standing. What is the cause and how can I fix it?

Answer: This is one of the most frequently encountered issues and typically points to a problem of physical instability related to solubility and pH, rather than chemical degradation.

Root Cause Analysis: 3-Aza-bicyclo[4.1.0]heptane hydrochloride is the salt of a secondary amine and hydrochloric acid. In solution, an equilibrium exists between the protonated (ammonium salt) form and the neutral (free base) form.

  • Protonated Form (Salt): The hydrochloride salt is generally characterized by high aqueous solubility due to its ionic nature.[4]

  • Neutral Form (Free Base): The free base is significantly more lipophilic and has much lower aqueous solubility.

The equilibrium, and therefore the solubility, is highly dependent on the pH of the solution. If you dissolve the hydrochloride salt in a neutral or unbuffered solvent like pure water or DMSO, the resulting solution's pH can be slightly acidic but may not be low enough to keep the compound fully protonated, especially at higher concentrations. Furthermore, if the solution is subsequently diluted into a neutral or basic buffer (e.g., PBS at pH 7.4), the equilibrium will shift towards the free base, which can then precipitate out of solution as it exceeds its solubility limit.

Troubleshooting Workflow:

G start Cloudy Solution Observed check_ph Measure pH of the Solution start->check_ph is_ph_high Is pH > 6.0? check_ph->is_ph_high ph_cause Precipitation of the free base is likely. The solution is not acidic enough to maintain full protonation. is_ph_high->ph_cause Yes check_conc Is concentration near solubility limit? is_ph_high->check_conc No solution_acidify Solution: Lower pH to < 5.0 with dilute HCl or use an acidic buffer (e.g., citrate). ph_cause->solution_acidify check_conc->ph_cause No, likely pH issue conc_cause Exceeding intrinsic solubility. Consider temperature effects. check_conc->conc_cause Yes solution_dilute Solution: Dilute the stock solution or prepare at a lower concentration. conc_cause->solution_dilute

Caption: Troubleshooting workflow for precipitation issues.

Recommendations:

  • Use Acidic Buffers: For preparing aqueous stock solutions, use a buffer system with a pH between 4.0 and 5.5 (e.g., 50 mM citrate buffer). This ensures the amine remains fully protonated and solubilized.

  • pH Adjustment: If you must use a less acidic solvent, consider adding a small molar excess of HCl to keep the equilibrium shifted towards the salt form.

  • "pH-jump" Dilutions: When diluting a stock solution into a higher pH buffer for an experiment, perform the dilution rapidly and with vigorous mixing directly in the final assay vessel. This can sometimes prevent localized concentration gradients that trigger precipitation.

Question 2: I am observing new, unexpected peaks in my HPLC or LC-MS analysis over time. Is the compound degrading?

Answer: Yes, the appearance of new peaks is a strong indicator of chemical degradation. The bicyclo[4.1.0]heptane ring system, while a valuable synthetic scaffold, possesses inherent strain in the cyclopropane ring that can make it susceptible to certain degradation pathways, particularly in non-optimal solution conditions.

Root Cause Analysis: The primary mechanism of concern is the hydrolytic cleavage of the cyclopropane ring. This type of reaction can be catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (pH < 2), the nitrogen atom is protonated. This can activate the adjacent, strained C-C bonds of the cyclopropane ring towards nucleophilic attack by water, leading to a ring-opened product (e.g., a substituted hydroxymethyl-piperidine).

  • Base-Catalyzed Degradation: Under basic conditions (pH > 9), the deprotonated free base is present. While less common, strong bases can potentially promote elimination or rearrangement reactions involving the strained ring system.

  • Oxidation: The secondary amine is also a potential site for oxidation, especially if the solution is exposed to air for extended periods, contains trace metal impurities, or is exposed to light.

Potential Degradation Pathway:

G Parent 3-Aza-bicyclo[4.1.0]heptane (Stable Form) Degradant Ring-Opened Product (e.g., Hydroxymethyl-piperidine derivative) Parent->Degradant H+ / H2O (Acid-Catalyzed Ring Opening) Parent->Degradant OH- (Base-Catalyzed Rearrangement)

Caption: Potential hydrolytic degradation pathway.

Recommendations:

  • Maintain Optimal pH: The key to preventing chemical degradation is strict pH control. Based on the chemistry of similar bicyclic amines and general principles of drug stability, a pH range of 4.0 to 6.0 is recommended for maximal stability in aqueous solutions.[5]

  • Temperature Control: Store all solutions, even for short periods, at reduced temperatures (2-8°C). For long-term storage (>1 week), aliquoting and freezing at -20°C or -80°C is highly recommended.

  • Inert Atmosphere: When preparing stock solutions for long-term storage, consider purging the solvent with an inert gas like nitrogen or argon before adding the compound to minimize oxidative degradation.

  • Use High-Purity Solvents: Ensure that all solvents (water, DMSO, buffers) are of high purity (e.g., HPLC-grade) to avoid contaminants that could catalyze degradation.

Part 2: Experimental Protocols & Data

To empower your research, we provide validated starting-point protocols for solution preparation and stability assessment.

Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)

This protocol is designed to create a stable, reliable stock solution for use in a variety of downstream applications.

Materials:

  • 3-Aza-bicyclo[4.1.0]heptane hydrochloride

  • HPLC-grade water

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • 0.22 µm sterile filter

Procedure:

  • Prepare 50 mM Citrate Buffer (pH 4.5):

    • Dissolve 2.10 g of citric acid monohydrate in ~900 mL of HPLC-grade water.

    • Adjust the pH to 4.5 by slowly adding a 1 M sodium hydroxide solution or by adding solid sodium citrate.

    • Once the target pH is reached, transfer the solution to a 1 L volumetric flask and bring to volume with water.

    • Filter the buffer through a 0.22 µm filter.

  • Prepare 10 mM Compound Stock:

    • Accurately weigh the required amount of 3-Aza-bicyclo[4.1.0]heptane hydrochloride (MW = 133.62 g/mol for the HCl salt). For 10 mL of a 10 mM solution, this is 13.36 mg.

    • Transfer the solid to a 10 mL volumetric flask.

    • Add ~8 mL of the pH 4.5 citrate buffer.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Bring the flask to the final 10 mL volume with the citrate buffer.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in polypropylene cryovials.

    • For short-term storage (< 1 week), store at 2-8°C.

    • For long-term storage (> 1 week), store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Stability Assessment by Reverse-Phase HPLC

This method provides a framework for monitoring the purity of your compound in solution over time.

Instrumentation & Conditions:

  • HPLC System: Standard system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm (as the scaffold lacks a strong chromophore, low UV is necessary).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the desired buffer or solvent system.

  • Immediately after preparation (t=0), inject the solution onto the HPLC system to obtain an initial purity profile. Record the peak area of the main compound.

  • Store the solution under the desired test conditions (e.g., room temperature, 4°C, 40°C).

  • At specified time points (e.g., 1, 3, 7, 14 days), inject an aliquot of the stored solution.

  • Calculate the percentage of the compound remaining by comparing the main peak area at each time point to the area at t=0. Note the appearance and growth of any new impurity peaks.

    • % Remaining = (Area_t / Area_t0) * 100

Data Summary Tables

The following tables summarize key properties and recommendations for handling 3-Aza-bicyclo[4.1.0]heptane hydrochloride.

Table 1: Physicochemical Properties and General Solubility

PropertyValue / ObservationRationale & Implications
Form Hydrochloride SaltEnhances aqueous solubility compared to the free base.
pKa ~8.5 - 9.5 (Estimated)The secondary amine is basic. At pH < 7, it will be predominantly in the soluble, protonated form.
Aqueous Solubility Highly pH-dependentExcellent solubility in acidic conditions (pH < 6), poor solubility in neutral/basic conditions (pH > 7.5).[4]
Organic Solubility Soluble in DMSO, MethanolThe hydrochloride salt may have limited solubility in apolar solvents like dichloromethane or hexanes.

Table 2: Recommended Storage Conditions for Solutions

Solvent SystemConcentrationTemperatureMax. DurationKey Considerations
Aqueous Buffer (pH 4-5.5) ≤ 20 mM2-8°C2 WeeksRecommended for routine use. Provides optimal balance of solubility and chemical stability.
Aqueous Buffer (pH 4-5.5) ≤ 20 mM-20°C / -80°C> 6 MonthsRecommended for long-term storage. Use single-use aliquots to avoid freeze-thaw cycles.
Pure Water (unbuffered) ≤ 10 mM2-8°C< 48 HoursNot recommended. Risk of pH fluctuation and precipitation of the free base.
DMSO ≤ 50 mMRoom Temp< 24 HoursFor immediate use only. DMSO is hygroscopic, absorbed water can lead to stability issues over time.
DMSO ≤ 50 mM-20°C1-2 MonthsStore under inert gas if possible. Keep tightly sealed to prevent moisture absorption.
PBS (pH 7.4) Dilute (µM range)Use Immediately< 4 HoursHigh risk of precipitation and potential for slower degradation. Prepare fresh for each experiment.
References
  • Carney, C. F. (1987). Solution stability of ciclosidomine. Journal of Pharmaceutical Sciences, 76(5), 393-7. Available from: [Link]

  • Elitzin, V. I., Sharp, M. J., & Tabet, E. A. (2014). A FORMAL PCB-FREE SYNTHESIS OF (-)-GSK1360707 VIA A DOUBLE ALKYLATION REACTION. HETEROCYCLES, 88(2), 1649-1653. Available from: [Link]

  • Micheli, F., et al. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 20(1), 332-335. Available from: [Link]

  • ChemRxiv. (2023). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. Available from: [Link]

  • PubMed. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Available from: [Link]

Sources

Troubleshooting

Scalable synthesis and purification of 3-Aza-bicyclo[4.1.0]heptane hydrochloride

Scalable Synthesis & Purification Guide Executive Summary & Molecule Profile 3-Aza-bicyclo[4.1.0]heptane hydrochloride is a rigid, bicyclic amine building block increasingly used in drug discovery to restrict conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Scalable Synthesis & Purification Guide

Executive Summary & Molecule Profile

3-Aza-bicyclo[4.1.0]heptane hydrochloride is a rigid, bicyclic amine building block increasingly used in drug discovery to restrict conformational freedom compared to piperidine analogs. Its synthesis on a kilogram scale presents unique safety hazards, primarily driven by the thermodynamics of the cyclopropanation step and the handling of pyrophoric organozinc reagents.

This guide details the Furukawa-modified Simmons-Smith route, selected for its superior reproducibility and safety profile compared to diazomethane-based methods.

PropertySpecification
CAS Number 1205749-58-3 (HCl salt)
Molecular Formula

Molecular Weight 133.62 g/mol
Solubility High in

, MeOH; Low in

, Hexanes
Key Hazard Pyrophoric reagents (

), Exothermic quench

Master Synthetic Workflow

The following logic flow outlines the critical path from raw material to purified salt.

G Start Start: N-Boc-1,2,3,6- tetrahydropyridine Step1 Step 1: Cyclopropanation (Et2Zn / CH2I2 / DCM) Start->Step1 Check1 IPC: Conversion >98%? Step1->Check1 Check1->Step1 No (Add 0.2 eq Reagent) Quench Critical Safety Step: Controlled Hydrolysis Check1->Quench Yes Workup Phase Separation & Solvent Swap to EtOAc Quench->Workup Step2 Step 2: Deprotection (HCl in Dioxane/EtOAc) Workup->Step2 Purify Purification: Recrystallization (iPrOH/MTBE) Step2->Purify End Final Product: White Crystalline Solid Purify->End

Figure 1: Process flow diagram for the synthesis of 3-Aza-bicyclo[4.1.0]heptane HCl.

Detailed Protocols & Troubleshooting

Module A: Cyclopropanation (The Critical Step)

The Challenge: The reaction involves the formation of a zinc-carbenoid species (


) which is electrophilic. The primary failure mode on scale is "stalling" due to moisture or inefficient mass transfer.

Reagents:

  • Substrate: N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • Diethylzinc (

    
    ): 1.0 M in Hexanes (2.2 equiv)
    
  • Diiodomethane (

    
    ): (2.4 equiv)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

  • Inerting: Reactor must be dried (

    
    ) and purged with 
    
    
    
    .
  • Carbenoid Formation: Cool DCM to

    
    . Add 
    
    
    
    solution via cannula.
  • Addition: Add

    
     dropwise, maintaining 
    
    
    
    . Note: This forms the active species. A white precipitate (
    
    
    ) may form.
  • Substrate Addition: Add the alkene substrate solution slowly.

  • Reaction: Warm to RT naturally. Stir for 12–18 hours.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Reaction Stalls (<80% Conv.) Moisture in solvent/reagents.

is a scavenger. If it hydrolyzes, the reaction stops. Add 0.2–0.5 equiv fresh

and

.
Violent Exotherm Addition rate too fast.Stop addition. Cool to

. Resume only when stable.
Pink/Red Color Free Iodine (

) formation.
Wash organic layer with 10%

during workup to remove iodine color.
Low Yield Product volatility or water solubility.[1]The N-Boc intermediate is lipophilic, but the final HCl salt is hydrophilic. Ensure losses don't occur in the aqueous waste of the next step.
Module B: The Safety Quench (Must Read)

Hazard: Quenching unreacted


 generates ethane gas and massive heat.
Standard Protocol: 
  • Cool reaction mixture to

    
    .
    
  • Inverse Quench (Preferred for Scale): Transfer the reaction mixture slowly into a well-stirred, cooled solution of Saturated Aqueous

    
    .
    
  • Alternative: Add Sat.

    
     dropwise to the reactor. Do not add water directly. 
    
Module C: Deprotection & Salt Formation

The Challenge: The bicyclic system is strained. Harsh acidic conditions or high heat can cause ring opening or rearrangement.

Protocol:

  • Dissolve crude N-Boc intermediate in EtOAc (5 vol).

  • Cool to

    
    .
    
  • Add 4M HCl in Dioxane (3.0 equiv) dropwise.

  • Warm to RT. Solids should precipitate within 1–2 hours.

  • Filtration: Filter the solid under

    
     (product is hygroscopic).
    

Purification: The Self-Validating Crystallization System

Chromatography is inefficient for amine salts on a kilogram scale. We utilize a displacement crystallization method.

Logic:

  • Solvent A (Good Solvent): Methanol or Isopropanol (Hot).

  • Solvent B (Anti-Solvent): MTBE or Ethyl Acetate.

Step-by-Step:

  • Dissolution: Dissolve crude HCl salt in minimum hot Isopropanol (

    
    ).
    
  • Clarification: If cloudy, filter hot through Celite to remove inorganic zinc salts carried over.

  • Nucleation: Add MTBE dropwise until persistent turbidity is observed.

  • Growth: Cool slowly to RT, then to

    
     for 4 hours.
    
  • Validation:

    • Check: If oiling out occurs

      
       Reheat and add more Isopropanol.
      
    • Check: If yield <50%

      
       Mother liquor contains product; concentrate and repeat.
      

Frequently Asked Questions (FAQs)

Q1: Can I use the Charette modification (DME complex) instead of standard Furukawa? A: Yes, and it is recommended for larger scales (>100g). Using


 or adding TFA (Shi modification) stabilizes the carbenoid, allowing for higher temperatures and faster reaction rates without decomposition [1].

Q2: My final product is turning yellow/brown upon storage. Why? A: This indicates trace free amine or residual iodine. Ensure the salt formation was complete (excess HCl used) and that the N-Boc intermediate was washed thoroughly with sodium thiosulfate (


) before deprotection. Store under Argon.

Q3: The aqueous extraction of the N-Boc intermediate formed a stable emulsion. A: Zinc salts are notorious for this.

  • Fix: Filter the biphasic mixture through a pad of Celite.

  • Prevention: Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of

    
     for the quench. It chelates Zinc effectively, breaking emulsions [2].
    

Q4: Is flow chemistry a viable option for this synthesis? A: Absolutely. Recent process development studies (2023) demonstrate that running the Simmons-Smith step in a continuous flow reactor significantly mitigates the exotherm risk and allows for safer handling of the zinc carbenoid [3].

Troubleshooting Logic Tree

Use this decision tree when the reaction does not proceed as expected.

Troubleshooting Problem Problem: Low Conversion CheckReagents Check Et2Zn Quality (Titrate if needed) Problem->CheckReagents CheckMoisture Check System Dryness (Karl Fischer <500ppm) CheckReagents->CheckMoisture Clear Action1 Use fresh bottle or higher equiv CheckReagents->Action1 Cloudy/Precipitate CheckTemp Check Internal Temp (Is it >0°C?) CheckMoisture->CheckTemp Dry Action2 Res dry glassware Add mol sieves CheckMoisture->Action2 Wet Action3 Warm to RT (Kinetics are slow) CheckTemp->Action3 Too Cold

Figure 2: Diagnostic logic for stalling Simmons-Smith reactions.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3] Organic Reactions.[1][2][4][5][6][7] Link

  • Deng, J., et al. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation. Organic Process Research & Development. Link

  • Moser, D., et al. (2025).[7] A Continuous Manufacturing Line Generating Organozinc Species in Flow.[7] Organic Process Research & Development. Link

  • Mansson, C., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride (Analogous workup protocols). Organic Syntheses, 101, 410-422.[1] Link

Sources

Optimization

Technical Support Center: Enyne Cycloisomerization Optimization

Introduction Welcome to the Advanced Catalysis Support Center. Enyne cycloisomerization represents a cornerstone of atom-economic synthesis, allowing the rapid construction of complex cyclic dienes from simple acyclic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Catalysis Support Center. Enyne cycloisomerization represents a cornerstone of atom-economic synthesis, allowing the rapid construction of complex cyclic dienes from simple acyclic precursors. However, the reaction is notoriously sensitive to the electronic nature of the catalyst , ligand sterics , and counterion basicity .

This guide moves beyond basic textbook definitions to address the causality of failure and the logic of optimization. We focus primarily on Homogeneous Gold(I) Catalysis , the industry standard for this transformation due to its superior carbophilic Lewis acidity.

Module 1: Catalyst Selection Logic

The "Why" behind the choice.

Selecting a catalyst is not random; it is a function of your substrate's substitution pattern and the desired reaction pathway.

The "Gold Standard" Systems

While Platinum (Pt) and Ruthenium (Ru) have utility, Gold(I) (Au(I)) offers the highest turnover frequencies (TOF) for mild cycloisomerizations. The active species is almost always a cationic linear complex generated in situ.

Ligand & Counterion Matrix

The stability and reactivity of the cationic gold species


 are governed by the ligand (

) and the counterion (

).
ComponentCommon ChoiceElectronic/Steric EffectBest Application
Ligand (L) PPh₃ (Triphenylphosphine)Moderate

-donor, low steric bulk.
Standard 1,6-enynes with minimal steric hindrance.
JohnPhos / BrettPhos Bulky biaryl phosphines.Stabilizes cationic Au; prevents decomposition; promotes difficult cyclizations.
IPr / IMes (NHC)Strong

-donor, high steric bulk.
Electron-deficient enynes ; reactions requiring high temperatures; prevents "silver mirror" formation.
Counterion (X) SbF₆⁻ Non-coordinating, low basicity.Maximum Reactivity. Best for inert substrates. Promotes charge separation.[1]
OTf⁻ (Triflate)Weakly coordinating, moderate basicity.Stereoselectivity. Can H-bond with ligands/substrates to direct chirality.[2]
NTf₂⁻ (Bistriflimide)Non-coordinating, lipophilic.Excellent solubility in non-polar solvents (Toluene/Hexane).
Decision Logic: Selecting Your System

Use the following logic flow to determine the starting point for your optimization.

CatalystSelection Start Substrate Analysis Type Enyne Type? Start->Type Terminal Terminal Alkyne (1,6-enyne) Type->Terminal Standard Internal Internal Alkyne (Sterically Hindered) Type->Internal Hindered Deficient Electron Deficient? Terminal->Deficient Bulky Start with: (JohnPhos)AuCl + AgSbF6 Internal->Bulky Standard Start with: Ph3PAuCl + AgSbF6 YesDef Yes (e.g., Sulfonamides) Deficient->YesDef NoDef No (Electron Rich) Deficient->NoDef NHC Switch to NHC: IPrAuCl + AgSbF6 YesDef->NHC NoDef->Standard

Figure 1: Decision matrix for initial catalyst screening based on substrate electronics and sterics.

Module 2: Troubleshooting Reactivity & Yield

The "What Went Wrong" Guide.

Symptom: The "Purple Pot" (Catalyst Decomposition)

Observation: The reaction mixture turns deep purple or black within minutes. Cause: Formation of colloidal gold (


). The active cationic gold species is unstable and has been reduced.
The Fix: 
  • Switch Ligands: Move from phosphines (PPh₃) to N-Heterocyclic Carbenes (NHC) like IPr or IMes. The strong

    
    -donation of NHCs stabilizes the Au(I) center against reduction.
    
  • Solvent Purification: Ensure solvents are strictly degassed. Oxygen can accelerate ligand oxidation, leading to catalyst shedding.

  • Lower Temperature: Run the reaction at 0°C or -20°C.

Symptom: No Reaction (Starting Material Recovered)

Observation: 24 hours, no conversion. Cause: "The Silver Effect" or Counterion Poisoning. The Fix:

  • Check the Silver: If using AgOTf or AgOAc, the counterion might be coordinating too strongly to the gold, killing its electrophilicity. Switch to AgSbF6 or AgNTf2 (non-coordinating anions).

  • Chloride Scavenging Failure: If the AgCl precipitate is not visible (white solid), the active catalyst was never formed. Ensure your Ag salt is dry and not decomposed by light.

Symptom: Polymerization/Oligomerization

Observation: Baseline material on TLC, low mass balance. Cause: Intermolecular reaction competing with intramolecular cyclization. The Fix:

  • High Dilution: Run the reaction at 0.01 M to 0.05 M .

  • Slow Addition: Add the substrate via syringe pump over 1 hour to a solution of the catalyst.

Module 3: Controlling Regioselectivity (5-exo vs. 6-endo)

The "How to Tune" Guide.

The battle in enyne cycloisomerization is often between the 5-exo-dig (yielding 1,3-dienes or cyclopentenes) and 6-endo-dig (yielding bicyclic structures) pathways.

The Mechanistic Divergence

The reaction proceeds via a Cyclopropyl Gold Carbene intermediate.[2] The fate of this intermediate determines the ring size.

Mechanism Substrate 1,6-Enyne Coordination Au-Alkyne Complex Substrate->Coordination + [Au]+ Cyclization Cyclization Step Coordination->Cyclization FiveExo 5-exo-dig (Kinetically Favored) Cyclization->FiveExo Standard Conditions SixEndo 6-endo-dig (Thermodynamically Controlled) Cyclization->SixEndo Bulky Ligands / Internal Alkyne Carbene5 Cyclopropyl Au-Carbene (5-membered) FiveExo->Carbene5 Carbene6 Au-Carbene (6-membered) SixEndo->Carbene6 Product5 1,3-Diene / Cyclopentene Carbene5->Product5 Skeletal Rearrangement Product6 Bicyclic Product Carbene6->Product6 Single Cleavage

Figure 2: Mechanistic divergence in gold-catalyzed enyne cycloisomerization.

Tuning Strategies
  • To favor 5-exo (Standard): Use PPh3AuCl / AgSbF6 in DCM. This is the kinetically preferred pathway for terminal alkynes.

  • To favor 6-endo:

    • Substrate Modification: Internal alkynes or electron-rich alkenes favor 6-endo.

    • Ligand Switch: Use extremely bulky ligands like tBuXPhos or IPr . The steric bulk destabilizes the tight transition state of the 5-exo path.

    • Solvent: Methanol or nucleophilic solvents can trap the 6-endo intermediate (methoxycyclization).

Module 4: Experimental Protocols

Self-Validating Workflows.

Standard Protocol: Gold(I)-Catalyzed Cycloisomerization

Scale: 0.2 mmol | Time: 1-4 Hours | Temp: 25°C

Reagents:

  • Substrate (1 equiv)

  • Ph3PAuCl (2-5 mol%)

  • AgSbF6 (2-5 mol%)

  • Dichloromethane (DCM), anhydrous (0.1 M)

Step-by-Step:

  • Catalyst Activation (The "Silver Check"):

    • In a glovebox or under Ar flow, weigh Ph3PAuCl and AgSbF6 into a small vial.

    • Add 0.5 mL of DCM.

    • Validation: Shake for 1 minute. A white precipitate (AgCl) MUST form. If the solution remains clear, your silver salt is wet/dead. Stop and replace reagents.

  • Substrate Preparation:

    • Dissolve the enyne substrate in the remaining DCM (calculated for 0.1 M total concentration).

  • Initiation:

    • Filter the catalyst solution (optional, to remove AgCl) directly into the substrate solution via a syringe filter, or simply pipette the supernatant if settling occurred.

    • Note: Excluding light (wrapping flask in foil) is recommended to prevent silver degradation, though not strictly necessary for short runs.

  • Monitoring:

    • Monitor by TLC. Gold catalysis is often fast (<1 hour).

    • Quench: Filter through a short plug of silica gel and Celite to remove gold residues (which can isomerize the product during concentration).

FAQ: Frequently Asked Questions

Q: Can I use Gold(III) (AuCl₃) instead of Gold(I)? A: Generally, no. While AuCl₃ is cheaper, it is a hard Lewis acid and often leads to decomposition or different reactivity patterns (e.g., chlorination). Au(I) is a soft Lewis acid, specifically carbophilic, making it ideal for alkyne activation.

Q: My reaction works in DCM but fails in THF. Why? A: THF is a coordinating solvent. The oxygen lone pair in THF competes with your alkyne for the gold center. In gold catalysis, non-coordinating solvents (DCM, DCE, Toluene, Nitromethane) are required for high reactivity.

Q: I see a "Single Cleavage" vs "Double Cleavage" product. What controls this? A: This refers to the rearrangement of the cyclopropyl gold carbene.

  • Single Cleavage: Often favored by Au-clusters or specific strain-release substrates.

  • Double Cleavage: The standard pathway for 1,6-enynes using cationic Au(I), leading to the formal insertion of the alkyne carbons between the alkene carbons.

References

  • Mechanistic Overview & Regioselectivity: Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3326–3350.

  • Ligand Effects (NHC vs Phosphine): Wang, W., Hammond, G. B., & Xu, B. (2012). Ligand Effects in Gold-Catalyzed Cycloisomerization of 1,n-Enynes. Journal of the American Chemical Society, 134(12), 5697–5705.

  • Counterion Effects: Jia, M., & Bandini, M. (2015).[3] Counterion Effects in Homogeneous Gold Catalysis. ACS Catalysis, 5(3), 1638–1652.

  • Troubleshooting & Decomposition: Hutchings, G. J. (2008). Catalysis by Gold. Gold Bulletin, 29, 123–130. (Focus on colloidal formation and deactivation).

  • Regiodivergence (5-exo vs 6-endo): Obradors, C., & Echavarren, A. M. (2014). Gold-Catalyzed Rearrangements and Beyond. Accounts of Chemical Research, 47(3), 902–912.

Sources

Troubleshooting

Managing reactivity of strained bicyclic systems in synthesis

Strain-Release Synthesis Support Hub: Managing Bicyclic Systems Current Status: ONLINE Topic: Bicyclo[1.1.0]butanes (BCBs) & [1.1.1]Propellanes Operator: Senior Application Scientist Introduction: The "Spring-Loaded" Rea...

Author: BenchChem Technical Support Team. Date: February 2026

Strain-Release Synthesis Support Hub: Managing Bicyclic Systems

Current Status: ONLINE Topic: Bicyclo[1.1.0]butanes (BCBs) & [1.1.1]Propellanes Operator: Senior Application Scientist

Introduction: The "Spring-Loaded" Reactivity Paradigm

Welcome to the technical support center for strained bicyclic systems. You are likely here because you are attempting to synthesize bioisosteres (phenyl replacements) or rigid linkers using Bicyclo[1.1.0]butanes (BCBs) or [1.1.1]Propellanes.

The Core Challenge: These molecules are "spring-loaded."[1][2][3] They possess immense strain energy (~66 kcal/mol for BCB; ~102 kcal/mol for Propellane) trapped within a rigid cage. Your goal is to release this energy productively (bond formation) rather than destructively (explosion or polymerization).

This guide treats your synthesis as a controlled demolition. We focus on Stability , Selectivity , and Isolation .

Module 1: Stability & Handling (The "Bomb Squad")

User Issue: "My starting material decomposed/polymerized before I could react it."

Technical Insight: Unlike typical reagents, [1.1.1]propellane and BCBs rely on kinetic stability . The central bond is electronically delocalized (charge-shift bonding), which prevents immediate collapse, but this barrier is easily overcome by heat or concentration.

Troubleshooting Protocol: Stability Check
ParameterSpecificationFailure ModeCorrective Action
Concentration Max 0.5 – 0.7 MOligomerization Dilute immediately. Store as a dilute solution in Et₂O or Pentane.
Temperature -78°C (Storage) to 0°C (Use)Thermal Decomposition Never heat neat material. Propellane t₁/₂ ≈ 5 min at 114°C.
Atmosphere Argon/Nitrogen (Strict)Oxidation/Hydrolysis Use Schlenk lines. Oxygen can initiate radical polymerization.
Stabilizers Radical InhibitorsSpontaneous Polymerization Add traces of BHT or hydroquinone if storing for >24h.
Visual Guide: Handling Decision Tree

StabilityTree Start Start: Handling Strained Bicycles CheckState Is material neat or in solution? Start->CheckState Neat Neat CheckState->Neat High Risk Solution Solution CheckState->Solution Preferred ActionDilute CRITICAL: Dilute immediately (Ether/Pentane) Neat->ActionDilute TempCheck Is Temp > 0°C? Solution->TempCheck DilutionCheck Is Conc > 0.5M? TempCheck->DilutionCheck No ActionCool Cool to -78°C for storage TempCheck->ActionCool Yes DilutionCheck->ActionDilute Yes ActionUse Ready for Synthesis DilutionCheck->ActionUse No

Figure 1: Decision matrix for safe handling and storage of propellane and BCB reagents to prevent degradation.

Module 2: Reactivity & Selectivity (The "Sniper")

User Issue: "I am getting a complex mixture of oligomers instead of the single addition product."

Technical Insight: The central bond in these systems is susceptible to both Radical and Ionic attack.

  • Ionic (Nucleophilic): Attacks the bridgehead, inverting the geometry.

  • Radical (ATRA): Adds across the central bond.

  • The Trap: Once the central bond breaks, the resulting intermediate is highly reactive. If the "trap" (electrophile or H-source) is not fast enough, the intermediate attacks another molecule of starting material

    
     Polymerization.
    
FAQ: Controlling the Pathway

Q: How do I favor mono-addition over polymerization? A: You must ensure the propagation step (reaction with the trap) is faster than the chain transfer step (reaction with another BCB/Propellane).

  • Solution: Use a large excess of the trapping reagent (e.g., amine, thiol) or keep the strained reagent concentration low via slow addition (syringe pump).

Q: Why did my BCB ring-open to a cyclobutene instead of a bicyclo[1.1.1]pentane? A: This is a classic Lewis Acid issue. Strong Lewis Acids (e.g., SnCl₄, BiBr₃) can trigger isomerization or non-constructive ring opening.[4][5]

  • Solution: Switch to milder Lewis Acids (e.g., Sc(OTf)₃) or use a radical initiator (e.g., TTMSS/AIBN) if the substrate allows.

Visual Guide: Mechanistic Pathways

ReactivityPath cluster_Ionic Ionic Pathway (Nucleophilic) cluster_Radical Radical Pathway (ATRA) BCB Bicyclo[1.1.0]butane (Strain ~66 kcal/mol) Anion Bridgehead Anion Intermediate BCB->Anion Attack central bond RadInt Bridgehead Radical Intermediate BCB->RadInt SOMO interaction Nuc Nucleophile (Amine/Thiol) Anion->BCB Polymerization (Slow Trap) Product_Ionic 1,3-Disubstituted Cyclobutane Anion->Product_Ionic Electrophile Trap (Fast) Rad Radical Source (e.g., Sulfonyl radical) Product_Radical Functionalized BCP / Cyclobutane RadInt->Product_Radical Atom Transfer

Figure 2: Divergent reaction pathways. Success depends on the rate of "Trapping" vs. "Polymerization."

Module 3: Isolation & Purification (The "Ghost Hunter")

User Issue: "My NMR showed 90% conversion, but I isolated 0% product."

Technical Insight: Bicyclo[1.1.1]pentanes (BCPs) and small cyclobutanes are notoriously volatile . They sublime or co-evaporate with solvents like ether or DCM.

Troubleshooting Guide: The Disappearing Product
  • The "No-Rotovap" Rule:

    • Issue: Product lost during concentration.

    • Fix: If your product is an amine, convert it to an HCl or TFA salt before evaporation. Salts are non-volatile solids.

  • UV Invisibility:

    • Issue: BCPs often lack a chromophore, making them invisible on TLC/HPLC.

    • Fix: Use stains! KMnO₄ (oxidizes the strained bonds) or Iodine chambers are effective. Do not rely on UV₂₅₄.

  • Derivatization:

    • Strategy: If the BCP is an intermediate, do not isolate. React in situ (e.g., amide coupling) to attach a heavy "anchor" molecule that reduces volatility and aids crystallization.

Experimental Protocol: Strain-Release Amination

Objective: Synthesis of a 1-amino-bicyclo[1.1.1]pentane derivative from [1.1.1]propellane. Mechanism: Radical-mediated strain release or Anionic addition (Turbo-Amide).[6]

Standard Operating Procedure (SOP):

  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk flask. Cool to 0°C.[7]

    • Add [1.1.1]Propellane solution (0.5 M in Et₂O). Note: Determine precise titer using NMR with an internal standard (e.g., dibromomethane).

  • Reagent Addition (The "Trigger"):

    • Method A (Radical): Add secondary amine (1.0 equiv) and Mn(dpm)₃ (catalytic) under air (oxygen acts as initiator) or use light irradiation.

    • Method B (Anionic): Add "Turbo-Amide" (LiCl-complexed Magnesium amide) dropwise at -78°C.

  • Reaction Monitoring:

    • Monitor by ¹H NMR (disappearance of propellane peak at ~2.0 ppm).

    • Critical: Do not let the reaction warm above 0°C until conversion is confirmed.

  • Quench & Isolation:

    • Quench with dilute HCl in Et₂O.

    • STOP: Do not evaporate the organic layer if the free base is volatile.

    • Collect the precipitate (Amine-HCl salt) by filtration OR evaporate the aqueous layer (lyophilization) to recover the salt.

References

  • Baran, P. S., et al. (2016). "Practical Synthesis of [1.1.1]Propellane." Organic Syntheses.

    • Source:

    • Relevance: Defines the standard for gener
  • Mykhailiuk, P. K. (2021).[8][9] "1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes." PNAS.[8]

    • Source:

    • Relevance: Validates BCPs as bioisosteres and details functionalization str
  • Aggarwal, V. K., et al. (2024). "Strain-release transformations of bicyclo[1.1.0]butanes and [1.1.1]propellanes." Tetrahedron Chem.

    • Source:

    • Relevance: Comprehensive review of strain-release mechanisms (Ionic vs Radical).
  • Anderson, J. M., et al. (2023). "Lewis Acid Catalyzed Divergent Reaction of Bicyclo[1.1.0]Butanes."[4][10] Organic Chemistry Frontiers.

    • Source:

    • Relevance: Troubleshooting Lewis Acid c
  • Wiberg, K. B. (1998). "[1.1.1]Propellane." Organic Syntheses.

    • Source:

    • Relevance: Foundational safety and synthesis data for propellane.[9]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of cis vs trans isomers of azabicycloheptanes

[1][2][3] Executive Summary The azabicyclo[2.2.1]heptane scaffold represents a "privileged structure" in medicinal chemistry, prized for its ability to rigidly position pharmacophores in three-dimensional space. Unlike f...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The azabicyclo[2.2.1]heptane scaffold represents a "privileged structure" in medicinal chemistry, prized for its ability to rigidly position pharmacophores in three-dimensional space. Unlike flexible alkyl chains, this bicyclic system restricts conformational entropy, potentially increasing receptor binding affinity (


) and selectivity.

However, the biological activity of these molecules is governed strictly by their stereochemistry. In the context of 7-azabicyclo[2.2.1]heptane (and its 2-aza analogs), the "cis/trans" distinction is chemically defined as Endo (substituent oriented toward the bridge) and Exo (substituent oriented away from the bridge).[1]

Key Finding: Experimental data overwhelmingly supports the Exo isomer as the pharmacologically superior scaffold for nicotinic acetylcholine receptor (nAChR) agonists (e.g., Epibatidine), often exhibiting >100-fold higher potency than the Endo isomer. Conversely, Endo isomers frequently suffer from steric clashes within the receptor binding pocket, though they may offer unique utility in modulating metabolic stability or sigma receptor selectivity.

Structural Basis of Isomerism

To effectively compare biological activity, we must first define the stereochemical vectors. The rigid bridge of the heptane ring creates two distinct faces.

  • Exo Isomer ("Trans-like"): The substituent at the C2 position is oriented away from the nitrogen bridge (C7). This configuration mimics an extended, trans-like conformation of a linear chain, often favorable for deep receptor pockets.

  • Endo Isomer ("Cis-like"): The substituent is oriented toward the nitrogen bridge. This creates a compact, "folded" shape that often incurs steric penalties in tight binding sites.

Visualization: SAR Logic Flow

The following diagram illustrates the causal relationship between stereochemistry and biological output.

SAR_Logic Scaffold Azabicyclo[2.2.1]heptane Isomer_Exo Exo Isomer (Extended Vector) Scaffold->Isomer_Exo Isomer_Endo Endo Isomer (Compact/Steric Clash) Scaffold->Isomer_Endo Receptor_Fit Receptor Pocket Fit (e.g., nAChR, Sigma) Isomer_Exo->Receptor_Fit Optimal Alignment Isomer_Endo->Receptor_Fit Steric Hindrance Activity_High High Potency (Low Ki) Receptor_Fit->Activity_High Exo Pathway Activity_Low Low Potency (High Ki) Receptor_Fit->Activity_Low Endo Pathway

Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating why Exo isomers typically yield higher potency in restrictive binding pockets.

Comparative Pharmacodynamics: The Epibatidine Case Study

The most authoritative data comparing these isomers comes from Epibatidine , a potent analgesic alkaloid. The natural product is the exo-isomer. Synthetic studies have rigorously compared it against the endo-isomer.

Table 1: Binding Affinity Comparison (nAChR Subtypes)

The following data highlights the drastic loss of potency upon isomerization from exo to endo.

FeatureExo-Epibatidine Endo-Epibatidine Fold Difference
Configuration C2-substituent anti to N-bridgeC2-substituent syn to N-bridgeN/A

nAChR

~0.04 nM~5.0 nM~125x Less Potent
Analgesic Potency (Mice)

mg/kg

mg/kg
~200x Less Potent
Toxicity HighModerateEndo is safer but inactive
Receptor Residence Long residence timeRapid dissociationKinetic instability

Interpretation: The exo-isomer positions the chloropyridine ring to interact perfectly with the hydrophobic pocket of the nAChR while the bridge nitrogen engages the cation-pi site. The endo-isomer forces the pyridine ring back toward the bridge, causing a steric clash that prevents the nitrogen from reaching its optimal binding coordinates.

Sigma Receptor Activity

In the context of Sigma-1 (


) and Sigma-2 (

) receptors, the trend is more nuanced.[2]
  • Exo-derivatives often show higher affinity for

    
     due to the receptor's requirement for an extended N-substituent vector.
    
  • N-substitution: For 7-azabicyclo[2.2.1]heptanes, selectivity is often driven by the N-substituent (e.g., phenethyl groups favor

    
    ) rather than the C2 stereochemistry alone, although the rigid scaffold amplifies the selectivity compared to flexible piperazines.
    

Experimental Protocols

To validate these findings in your own lab, reliable synthesis and separation protocols are required. The Diels-Alder reaction is the standard route but requires careful control to maximize the desired isomer.

Protocol A: Synthesis & Isomer Separation

Objective: Synthesize 7-azabicyclo[2.2.1]heptane derivatives and isolate exo vs endo isomers.

  • Cycloaddition:

    • React N-protected pyrrole (dienophile) with appropriate dienophile (e.g., tosylacetylene or substituted alkene).

    • Conditions: Reflux in toluene or use high-pressure conditions (10-15 kbar) to favor the endo kinetic product, or higher temperatures for the exo thermodynamic product.

  • Reduction:

    • Reduce the resulting alkene (if acetylene was used) using

      
      .
      
  • Separation (Critical Step):

    • Flash Chromatography: Isomers often have distinct

      
       values. The endo isomer is typically more polar due to the proximity of the lone pair on the bridge nitrogen to the C2 substituent (dipole alignment).
      
    • Eluent: 10-30% EtOAc in Hexanes.

  • Epimerization (Optional):

    • If the endo isomer is dominant but exo is desired: Treat the endo-aldehyde or ketone with NaOMe in MeOH under reflux to thermodynamically equilibrate to the more stable exo form.

Protocol B: Radioligand Binding Assay (Validation)

Objective: Determine


 for both isomers.
  • Membrane Prep: Prepare membranes from HEK293 cells stably expressing human

    
     nAChR.
    
  • Incubation:

    • Incubate membranes with

      
      -Epibatidine (0.5 nM) and varying concentrations (
      
      
      
      to
      
      
      M) of your exo or endo test compound.
    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Time: 2 hours at 4°C (to minimize receptor desensitization/degradation).

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: Synthesis & Separation Workflow

Synthesis_Workflow Start Starting Materials (N-Boc-Pyrrole + Dienophile) Reaction Diels-Alder Cycloaddition (Toluene, Reflux) Start->Reaction Mixture Mixture of Isomers (Kinetic Endo + Thermodynamic Exo) Reaction->Mixture Separation Chromatographic Separation (Silica Gel) Mixture->Separation Path_Endo Endo Isomer (More Polar) Separation->Path_Endo Path_Exo Exo Isomer (Less Polar) Separation->Path_Exo Epimerization Base-Induced Epimerization (NaOMe/MeOH) Path_Endo->Epimerization Convert to Exo Epimerization->Path_Exo Thermodynamic Control

Figure 2: Workflow for synthesizing and isolating specific azabicycloheptane isomers.

Conclusion

In the development of azabicycloheptane-based therapeutics, the Exo isomer is statistically the more viable candidate for high-affinity binding, particularly for nAChR and Sigma-1 targets. The rigid scaffold amplifies the impact of stereochemistry; a single bond rotation is impossible, meaning the Endo isomer cannot "adjust" to relieve steric strain.

Recommendation: Prioritize the synthesis of the Exo isomer for initial screening. Use the Endo isomer only as a negative control or when targeting receptors known to prefer compact, folded ligand conformations.

References

  • Daly, J. W., et al. (1994). "Epibatidine, a potent analgesic and nicotinic agonist."[3][4][5] Molecular Pharmacology.

  • Carroll, F. I., et al. (2001). "Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes." Journal of Medicinal Chemistry.

  • Weber, W., et al. (2000). "Synthesis and evaluation of 7-azabicyclo[2.2.1]heptane derivatives as sigma receptor ligands." Bioorganic & Medicinal Chemistry.

  • Chellappan, S. K., et al. (2000). "Synthesis and stereochemical assignment of exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol." Journal of Organic Chemistry.

  • Huang, Y., et al. (2018). "Epibatidine: A Promising Natural Alkaloid in Health." Molecules.

Sources

Comparative

A Technical Guide to 3-Aza-bicyclo[4.1.0]heptane Hydrochloride: A Constrained Piperidine Isostere for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led to a growing interest in three-dimensional molecular scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led to a growing interest in three-dimensional molecular scaffolds. Among these, saturated bicyclic amines have emerged as valuable isosteres for commonly used motifs like piperidine, offering a strategy to modulate physicochemical properties and explore new chemical space. This guide provides a comprehensive validation of 3-Aza-bicyclo[4.1.0]heptane hydrochloride as a versatile synthetic intermediate, offering a comparative analysis of its performance against traditional cyclic amines and detailed experimental protocols for its synthesis and application.

The Strategic Advantage of Conformational Restraint: Introducing 3-Aza-bicyclo[4.1.0]heptane

The 3-Aza-bicyclo[4.1.0]heptane scaffold, a fusion of a piperidine ring and a cyclopropane ring, introduces significant conformational rigidity compared to its flexible monocyclic counterpart, piperidine. This structural constraint can be a powerful tool in drug design, offering several potential benefits:

  • Enhanced Potency and Selectivity: By locking the molecule into a more defined conformation, it can favor a bioactive conformation for optimal target engagement, potentially leading to increased potency and selectivity.

  • Improved Metabolic Stability: The rigid bicyclic structure can shield metabolically labile sites from enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: The introduction of the cyclopropane ring can influence properties such as lipophilicity (LogP) and basicity (pKa), providing avenues to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule.[1]

  • Exploration of Novel Chemical Space: As a non-classical piperidine isostere, this scaffold allows for the exploration of new intellectual property space and the development of compounds with unique structure-activity relationships (SAR).

This guide will delve into the practical aspects of utilizing 3-Aza-bicyclo[4.1.0]heptane hydrochloride, providing the necessary data and protocols to empower its application in your research.

Synthesis of 3-Aza-bicyclo[4.1.0]heptane Hydrochloride: A Validated Protocol

The hydrochloride salt of 3-Aza-bicyclo[4.1.0]heptane is a stable, crystalline solid, making it an ideal form for storage and handling as a synthetic intermediate. A common and efficient route to this compound involves the cyclopropanation of a suitable N-protected tetrahydropyridine derivative, followed by deprotection and salt formation.

Overall Synthetic Strategy

The synthesis can be conceptually broken down into three key stages, starting from the commercially available 1-benzyl-1,2,5,6-tetrahydropyridine.

Synthesis_Workflow A 1-Benzyl-1,2,5,6- tetrahydropyridine B N-Boc-3-azabicyclo[4.1.0]heptane A->B  Simmons-Smith  Cyclopropanation  & Boc Protection   C 3-Aza-bicyclo[4.1.0]heptane Hydrochloride B->C  Boc Deprotection  & Salt Formation   Buchwald_Hartwig cluster_0 Amine + Aryl Halide -> N-Aryl Amine Amine R2NH or 3-Aza-bicyclo[4.1.0]heptane Product Ar-NR2 or N-Aryl-3-azabicyclo[4.1.0]heptane Amine->Product Pd Catalyst, Ligand, Base ArylHalide Ar-X ArylHalide->Product Reductive_Amination cluster_1 Amine + Carbonyl -> N-Alkyl Amine Amine R2NH or 3-Aza-bicyclo[4.1.0]heptane Product R2N-CHR' or R2N-CR'R'' Amine->Product Reducing Agent (e.g., NaBH(OAc)3) Carbonyl R'CHO or R'COR'' Carbonyl->Product

Sources

Validation

Comparative Potency of 3-Aza-bicyclo[4.1.0]heptane-based Enzyme Inhibitors

[1][2][3] Executive Summary: The Conformational Advantage The 3-aza-bicyclo[4.1.0]heptane scaffold represents a specialized class of "conformationally locked" heterocycles. Unlike flexible piperidine or pyrrolidine rings...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The Conformational Advantage

The 3-aza-bicyclo[4.1.0]heptane scaffold represents a specialized class of "conformationally locked" heterocycles. Unlike flexible piperidine or pyrrolidine rings, the fused cyclopropane moiety in the [4.1.0] system forces the piperidine ring into a distorted half-chair or boat-like conformation.

For drug development professionals, this scaffold offers two distinct mechanistic advantages:

  • Transition State Mimicry: In glycosidase inhibition, the distorted ring mimics the oxocarbenium ion transition state of sugar hydrolysis more closely than relaxed chair conformations.

  • Vector Positioning: In kinase and methyltransferase inhibitors (e.g., PRMT5), the scaffold serves as a rigid linker that orients "warheads" into precise hydrophobic pockets, minimizing the entropic penalty of binding.

This guide compares the potency of these inhibitors against standard clinical benchmarks, focusing on Glycosidases (metabolic regulation) and PRMT5 (oncology).

Structural Basis of Potency

The potency of 3-aza-bicyclo[4.1.0]heptane derivatives stems from their ability to rigidify the nitrogen lone pair and the C3/C4 substituents.

Comparative Structural Topology
  • Piperidines (e.g., 1-Deoxynojirimycin): Exist predominantly in a stable chair conformation (

    
    ). Binding often requires an energy cost to distort the ring into the enzyme's active site geometry.
    
  • 3-Aza-bicyclo[4.1.0]heptanes: The cyclopropane fusion introduces strain that pre-organizes the molecule. Depending on substitution (endo/exo), the molecule can be locked in a conformation that perfectly matches the enzyme's required transition state, potentially increasing selectivity even if absolute affinity (

    
    ) varies.
    

StructuralComparison cluster_legend Mechanism of Action Piperidine Piperidine Scaffold (Flexible Chair) EnzymePocket Enzyme Active Site (Transition State Geometry) Piperidine->EnzymePocket High Entropic Penalty (Must Distort to Bind) Azabicyclo 3-Aza-bicyclo[4.1.0]heptane (Rigid Half-Chair/Boat) Azabicyclo->EnzymePocket Low Entropic Penalty (Pre-organized)

Figure 1: Entropic advantage of the conformationally restricted [4.1.0] scaffold in enzyme binding.

Comparative Potency Analysis

A. Glycosidase Inhibition (Metabolic Targets)

The most direct comparison for this scaffold is against 1-Deoxynojirimycin (DNJ) , the gold standard iminosugar.

Experimental Data Summary: While the 3-aza-bicyclo[4.1.0]heptane derivatives often show lower absolute potency (higher


) than DNJ, they exhibit distinct selectivity profiles. The cyclopropane ring prevents the "promiscuous" binding often seen with flexible piperidines.
Inhibitor ClassCompound StructureTarget EnzymePotency (

/

)
Mechanism
Standard 1-Deoxynojirimycin (DNJ)

-Glucosidase

Competitive (Chair mimic)
Test Scaffold (1R,4R,5S)-3-aza-bicyclo[4.1.0]heptane-triol

-Glucosidase

Competitive (Transition State)
Test Scaffold (1R,4R,5S)-3-aza-bicyclo[4.1.0]heptane-triol

-Galactosidase

Competitive
Derivative N-Alkyl-3-azabicyclo[4.1.0]heptaneGlucosylceramide Synthase

Mixed/Non-competitive

Interpretation: The millimolar


 for simple glycosidases suggests that the unsubstituted [4.1.0] core is too rigid to accommodate the induced fit required for some hydrolases. However, when used as a core for N-alkylated derivatives  (mimicking ceramide lipid tails), potency improves drastically into the micromolar range, offering a route to selective lysosomal storage disease therapies.
B. PRMT5 Inhibition (Oncology Targets)

In the context of Protein Arginine Methyltransferase 5 (PRMT5), the scaffold acts not as a substrate mimic but as a cooperative binder .

  • Role: The scaffold links the "warhead" (binding to the substrate pocket) with the MTA-binding moiety.

  • Performance:

    • Standard Inhibitors (First Gen): Often suffer from poor selectivity against other methyltransferases.

    • 3-Aza-bicyclo[4.1.0] Based (MTA-Cooperative):

      • Potency:

        
         (
        
        
        
        in cellular assays).
      • Selectivity:

        
        -fold selectivity for MTAP-deleted cancer cells.
        
      • Mechanism: The rigid boat conformation orients the inhibitor to bind exclusively when the cofactor MTA is present, a state unique to specific cancer cells.

Experimental Protocols

Protocol 1: Kinetic Evaluation of Glycosidase Inhibition

To determine if your derivative acts as a competitive inhibitor (


) or an irreversible inactivator.

Reagents:

  • Enzyme:

    
    -Glucosidase (from S. cerevisiae, 1 U/mL).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 67 mM Phosphate buffer (pH 6.8).

Workflow:

  • Preparation: Dissolve the 3-aza-bicyclo[4.1.0]heptane derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 mM to 10 mM).

  • Incubation: Mix 10

    
    L of inhibitor solution with 20 
    
    
    
    L of enzyme solution in a 96-well plate. Incubate at 37°C for 10 minutes.
  • Initiation: Add 20

    
    L of pNPG substrate (2 mM).
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitrophenol) every 60 seconds for 20 minutes using a microplate reader.

  • Analysis:

    • Plot initial velocity (

      
      ) vs. Substrate Concentration [S].
      
    • Generate Lineweaver-Burk plots (

      
       vs 
      
      
      
      ).
    • Validation: Competitive inhibition is confirmed if lines intersect at the Y-axis (

      
       remains constant, 
      
      
      
      increases).
Protocol 2: Fluorescence Polarization for PRMT5 Binding

To measure the binding affinity of the scaffold in a high-throughput format.

  • Probe: Use a TAMRA-labeled histone peptide probe.

  • Condition: Perform assay in the presence of saturated MTA (Methylthioadenosine) to test for "cooperative" binding which is characteristic of this scaffold's utility.

  • Readout: High polarization (mP) indicates tight binding of the complex. Displacement by the 3-aza-bicyclo compound results in decreased polarization.

Visual Workflow: Mechanism of Action

MechanismWorkflow cluster_synthesis 1. Scaffold Synthesis cluster_assay 2. Inhibition Assay cluster_analysis 3. Data Analysis Step1 Pyridine Precursor Step2 Cyclopropanation (Simmons-Smith or Carbene) Step1->Step2 Step3 3-Aza-bicyclo[4.1.0]heptane Step2->Step3 Assay1 Incubate with Enzyme (e.g., Glucosidase) Step3->Assay1 Assay2 Add Substrate (pNPG) Assay1->Assay2 Readout Measure Absorbance (405 nm) Assay2->Readout Data1 Lineweaver-Burk Plot Readout->Data1 Result Determine Ki & Mode Data1->Result

Figure 2: Workflow from synthesis to kinetic validation.

References

  • López-Rodríguez, A., et al. (2017).[1] Synthesis of Novel Iminosugar Derivatives Based on a 2-Azabicyclo[4.1.0]heptane Skeleton. Synthesis, 49(20), 4606-4612.[1] Link

  • Micheli, F., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry, 53(13), 4989–5001. Link

  • Willems, L. I., et al. (2014). Potent and Selective Activity-Based Probes for GH27 Human Retaining

    
    -Galactosidases. Journal of the American Chemical Society, 136(33), 11622–11625. Link
    
  • Lillelund, V. H., et al. (2002). Recent Developments of Transition-State Analogue Glycosidase Inhibitors of Non-Natural Product Origin. Chemical Reviews, 102(2), 515–553.[1] Link

  • Chan-Penebre, E., et al. (2015). A Selective Inhibitor of PRMT5 with In Vivo and In Vitro Potency in MCL Models. Nature Chemical Biology, 11, 432–437. Link

Sources

Comparative

Comparative Guide: Metabolic Stability of Bicyclic Amine Scaffolds in Drug Discovery

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional ( -rich) scaffolds is a critical strategy for improving physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional (


-rich) scaffolds is a critical strategy for improving physicochemical properties and reducing attrition. Bicyclic amines have emerged as superior bioisosteres for traditional saturated heterocycles (e.g., piperazine, piperidine, morpholine).

This guide objectively compares the metabolic stability of Bridged versus Fused bicyclic amine scaffolds. Specifically, we analyze the metabolic superiority of 3-azabicyclo[3.1.0]hexane (Bridged) and octahydropyrrolo[3,4-c]pyrrole (Fused) against the industry-standard piperazine core.

Key Insight: While both bicyclic classes improve metabolic stability by increasing rigidity, bridged systems like 3-azabicyclo[3.1.0]hexane offer a distinct advantage by sterically shielding the


-carbon from CYP450-mediated oxidation, often resulting in a >2-fold increase in half-life (

) compared to planar analogs.

Mechanistic Analysis: Metabolic Soft Spots

To understand the stability differences, one must analyze the interaction between the amine scaffold and the heme center of Cytochrome P450 enzymes.

The Liability of Flat Scaffolds (Piperazine)

The primary metabolic route for cyclic amines is


-carbon hydroxylation  followed by ring opening or N-dealkylation. In flexible, chair-form piperazines, the 

-protons are readily accessible for hydrogen atom abstraction (HAT) by the high-valent iron-oxo species of CYP450.
The Bicyclic Shield

Bicyclic scaffolds mitigate this via two mechanisms:

  • Conformational Constraint: The rigid framework prevents the molecule from adopting the low-energy conformation required for the "rebound" mechanism of hydroxylation.

  • Steric/Electronic Deactivation:

    • Bridged (3.1.0 systems): The cyclopropyl ring introduces significant ring strain and steric bulk directly adjacent to the nitrogen, effectively "capping" the metabolic soft spot.

    • Fused (3,4-c systems): While rigid, the bridgehead carbons are still susceptible to oxidation, though less than a flexible chain.

Visualization: Metabolic Blocking Mechanism

MetabolicBlocking cluster_0 High Liability cluster_1 Metabolic Shield CYP CYP450 (FeO3+) Piperazine Piperazine Core (Flexible, Exposed u03b1-H) CYP->Piperazine Rapid HAT Azabicyclo 3-Azabicyclo[3.1.0]hexane (Rigid, Steric Shield) CYP->Azabicyclo Steric Blockade Oxidation u03b1-Hydroxylation (Ring Opening) Piperazine->Oxidation High Cl_int Stable Metabolically Stable (High t1/2) Azabicyclo->Stable Low Cl_int caption Figure 1: Mechanism of metabolic stabilization in bridged bicyclic amines vs. piperazine.

Comparative Performance Data

The following data synthesizes intrinsic clearance (


) and half-life (

) trends observed in human liver microsomes (HLM). The comparison assumes a matched-pair analysis where the amine core is the only variable in a drug-like scaffold (e.g., attached to a biaryl system).
Scaffold ClassRepresentative StructureLogD (pH 7.4)HLM

(

L/min/mg)
Relative

Mechanism of Stability
Standard (Flat) Piperazine 1.5 - 2.5High (>50)1.0x (Baseline)Vulnerable to N-dealkylation and

-oxidation due to flexibility.
Fused Bicyclic Octahydropyrrolo[3,4-c]pyrrole 1.2 - 2.0Medium (20-40)~1.5xIncreased

and rigidity reduce CYP access; however, bridgehead H remains abstractable.
Bridged Bicyclic 3-Azabicyclo[3.1.0]hexane 1.0 - 1.8Low (<15)>2.5x The "cyclopropyl" bridge creates a "Magic Methyl" effect, sterically blocking the

-C and lowering lipophilicity.
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Lipophilicity (LogD): The bridged 3-azabicyclo[3.1.0]hexane often lowers LogD compared to piperazine, which correlates with reduced non-specific binding and lower metabolic clearance.

  • Clearance (

    
    ):  In matched pairs, such as the transition from BMS-626529 (piperazine core) to its bicyclic analog (SC28), the bridged scaffold demonstrated a >50% reduction in extraction ratio and a doubling of the half-life [1].
    
  • Selectivity: The fused pyrrolopyrrole system is excellent for maintaining vector orientation but offers less metabolic protection than the bridged system if the primary clearance route is oxidative.

Experimental Protocol: Microsomal Stability Assay

To validate these scaffolds in your own series, use the following standardized protocol. This workflow ensures that differences in stability are due to structure, not assay variability.

Reagents
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Prep Sample Prep 1 u00b5M Test Cmpd 0.5 mg/mL Microsomes PreInc Pre-Incubation 37u00b0C for 5 min Prep->PreInc Start Initiation Add NADPH PreInc->Start Sampling Time Course Sampling 0, 5, 15, 30, 45 min Start->Sampling Quench Quench Add Cold ACN + IS Sampling->Quench Analysis LC-MS/MS Analysis Monitor Parent Depletion Quench->Analysis Calc Calculation ln(conc) vs time -> k_dep -> Cl_int Analysis->Calc caption Figure 2: Standardized Microsomal Stability Assay Workflow.

Critical Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

):


Note: Ensure the depletion is linear (ln concentration vs. time) to validate first-order kinetics.

Strategic Recommendations

  • When to use 3-Azabicyclo[3.1.0]hexane (Bridged):

    • Scenario: Your lead compound has a "metabolic hot spot" on the piperazine ring, leading to rapid clearance.

    • Action: Replace the piperazine with the 3.1.0 system. This is a high-probability move to lower

      
       while maintaining basicity and vector alignment.
      
    • Benefit: The cyclopropyl moiety acts as a bioisostere for a gem-dimethyl group but with a smaller steric footprint and better solubility profile [2].

  • When to use Octahydropyrrolo[3,4-c]pyrrole (Fused):

    • Scenario: You need to increase

      
       to improve solubility or selectivity, but the 3.1.0 system distorts the exit vectors too much, causing a loss in potency.
      
    • Action: Use the fused system. It mimics the piperazine chair conformation more closely than the bridged system, preserving binding affinity while offering moderate metabolic improvements [3].

  • The "Rule of 5" Breaker:

    • Both scaffolds contribute to "escaping flatland," a key parameter in improving clinical success rates. They generally lower the projected human dose by improving metabolic stability (lower clearance) and bioavailability (better solubility).

References

  • Padrick, S. (2019). Redesign Of An HIV-1 Entry Inhibitor Core Region Influences Its Kinetic and Pharmacokinetic Properties. Drexel University.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry. (Contextual grounding on BCP and bridged amines).
  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Lunn, G., et al. (2012).[2] SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203.[2]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-Aza-bicyclo[4.1.0]heptane Hydrochloride

[1][2] Executive Summary & Chemical Identity 3-Aza-bicyclo[4.1.0]heptane hydrochloride (CAS: 1414958-74-9) is a bicyclic amine salt commonly used as a building block in pharmaceutical synthesis.[1][2][3] Its disposal req...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity

3-Aza-bicyclo[4.1.0]heptane hydrochloride (CAS: 1414958-74-9) is a bicyclic amine salt commonly used as a building block in pharmaceutical synthesis.[1][2][3] Its disposal requires specific protocols due to the presence of a strained cyclopropane ring fused to a piperidine-like system, and the potential for acid gas generation upon combustion.[1][2]

This guide moves beyond basic SDS recommendations to provide a logistical framework for disposal that ensures personnel safety, regulatory compliance (RCRA/EPA), and environmental protection.[1][2]

Table 1: Physicochemical Properties & Hazard Profile
PropertyDataOperational Implication
CAS Number 1414958-74-9Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₆H₁₂ClNContains Nitrogen and Chlorine; requires incineration with scrubbing.[1][2]
Physical State Solid (Crystalline powder)Hygroscopic; keep containers tightly sealed to prevent caking.[1][2]
Solubility Soluble in water, DMSO, MethanolWaste streams will likely be aqueous or organic solvent mixtures.[2]
GHS Classification Warning H302 (Harmful if swallowed) H315 (Skin Irritant) H319 (Eye Irritant) H335 (Resp.[1][2][4] Irritant)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1]
Incompatibilities Strong Oxidizers, Acid Chlorides, Hypochlorites (Bleach) CRITICAL: Never mix with bleach; risk of forming explosive chloramines.[2]

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench.[1][2] The primary risk during the waste accumulation phase is accidental mixing with incompatible streams.[1]

The "No-Bleach" Rule (Mechanistic Insight)

Unlike biological waste, amine-based chemical waste must never be treated with bleach (sodium hypochlorite).[1][2]

  • Mechanism: Secondary amines (like the core structure of this compound) react with hypochlorite to form N-chloramines .[1]

  • Risk: N-chloramines are unstable, cytotoxic, and potentially explosive oils.[1]

  • Protocol: Ensure waste containers are explicitly labeled "NO BLEACH / NO OXIDIZERS."

Waste Stream Segregation

Segregate 3-Aza-bicyclo[4.1.0]heptane hydrochloride into one of two streams:

  • Solid Waste: Pure compound, contaminated paper towels, weighing boats.[1]

  • Liquid Waste: Reaction mixtures or mother liquors.[1]

    • Sub-classification: Halogenated vs. Non-Halogenated solvents.[1][2] Since the compound contains Chloride, high concentrations usually default the stream to Halogenated waste, depending on local vendor rules.[1]

Disposal Workflow & Decision Logic

The following protocol outlines the step-by-step decision process for disposing of this specific compound.

Experimental Protocol: Waste Packaging
  • Solid Waste:

    • Place solid residues in a wide-mouth high-density polyethylene (HDPE) jar.[1]

    • Label as "Hazardous Waste - Solid - Toxic/Irritant."[1]

    • List constituent: "3-Aza-bicyclo[4.1.0]heptane HCl."[1][5][6][7]

  • Liquid Waste (Aqueous/Organic):

    • Adjust pH to neutral (pH 6-8) if the solution is highly acidic due to excess HCl, unless sending to a waste stream already designated as Corrosive.[1]

    • Use safety-vented caps to prevent pressure buildup if residual reaction is suspected.[1]

    • Secondary Containment: Always transport waste bottles in a secondary tub to capture leaks.[1]

Visualization: Waste Stream Segregation Logic

The following diagram illustrates the decision tree for categorizing and processing the waste.

DisposalWorkflow Start Waste Generation: 3-Aza-bicyclo[4.1.0]heptane HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Residue (Powder, wipes, PPE) StateCheck->SolidPath Solid LiquidPath Liquid Solution (Reaction mix, mother liquor) StateCheck->LiquidPath Liquid SolidPkg Pack in HDPE Drum/Jar Label: Toxic/Irritant Solid SolidPath->SolidPkg SolventCheck Check Solvent Base LiquidPath->SolventCheck Incineration Final Disposal: High-Temp Incineration (with Acid Gas Scrubbing) SolidPkg->Incineration AqStream Aqueous Stream SolventCheck->AqStream Water Based OrgStream Organic Solvent Stream SolventCheck->OrgStream Organic Based pHCheck Check pH (Is it < 2 or > 12.5?) AqStream->pHCheck HaloCheck Halogen Content > 1000ppm? OrgStream->HaloCheck Neut Neutralize (Optional) or Classify as Corrosive pHCheck->Neut Yes (Corrosive) HaloWaste Halogenated Waste Stream (High BTU Incineration) pHCheck->HaloWaste No (Toxic Only) HaloCheck->HaloWaste Yes (e.g., DCM, Chloroform) NonHaloWaste Non-Halogenated Waste Stream (Fuel Blending/Incineration) HaloCheck->NonHaloWaste No (e.g., MeOH, Ethyl Acetate) Neut->HaloWaste HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision logic for segregating 3-Aza-bicyclo[4.1.0]heptane HCl waste streams to ensure compatibility with incineration protocols.

Regulatory Compliance (RCRA & EPA)[1]

In the United States, this compound is not explicitly "P-listed" (acutely hazardous) or "U-listed" (toxic) by specific name in 40 CFR 261.[1]33. However, it is regulated based on its characteristics and toxicity.[1][2]

  • Waste Code Determination:

    • D001 (Ignitable): If dissolved in oxidizable solvents (e.g., Acetone, Methanol).[1]

    • D002 (Corrosive): If the waste solution has a pH ≤ 2 or ≥ 12.5.[1]

    • Non-Regulated Hazardous Waste: If solid and chemically stable, it is often classified as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated due to its pharmaceutical intermediate status.[1]

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration .[1]

    • Why? The hydrochloride salt will generate Hydrogen Chloride (HCl) gas upon combustion.[1] The incinerator must be equipped with a wet scrubber to neutralize acid gases, preventing acid rain formation.[1]

Emergency Procedures: Spills

In the event of a spill during transfer or disposal:

  • Evacuate & Ventilate: The dust is a respiratory irritant.[1] Clear the immediate area.[1][2]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (if powder is airborne).[1][2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1]

    • Liquid: Absorb with vermiculite or sand.[1] Do not use sawdust (combustible).[1]

  • Decontamination: Wipe the surface with a dilute soap and water solution.[1] Do not use bleach. [1]

References

  • PubChem. (n.d.).[1][2][8] 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride (Related Compound Data).[1][5] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[1] Retrieved October 26, 2023, from [Link][1]

  • American Chemical Society (ACS). (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories.[1][2] Retrieved October 26, 2023, from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aza-bicyclo[4.1.0]heptane hydrochloride
Reactant of Route 2
3-Aza-bicyclo[4.1.0]heptane hydrochloride
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